(R)-3-Hydroxydihydrofuran-2(3H)-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3R)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-90-4 | |
| Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Strategic Importance of a C4 Chiral Synthon
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-3-Hydroxydihydrofuran-2(3H)-one
In the landscape of modern synthetic and medicinal chemistry, the pursuit of enantiomerically pure molecules is paramount. The biological activity of a drug is often confined to a single stereoisomer, rendering the other inert or, in some cases, deleterious. This reality places immense value on chiral building blocks—versatile, stereochemically defined starting materials that serve as foundational scaffolds for complex molecular architectures. Among these, this compound, a member of the chiral γ-butyrolactone family, has emerged as a synthon of exceptional strategic importance. Its densely functionalized five-membered ring, featuring a lactone, a secondary alcohol, and a defined stereocenter, offers a powerful entry point for the asymmetric synthesis of numerous high-value active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this pivotal molecule, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application.
Molecular Structure and Physicochemical Profile
This compound, also known as (R)-3-hydroxy-γ-butyrolactone ((R)-3-HGB), possesses a deceptively simple structure that belies its synthetic utility. The molecule's properties are a direct consequence of its constituent functional groups and their spatial arrangement.
IUPAC Name: (4R)-4-hydroxyoxolan-2-one[1] Synonyms: (R)-(+)-β-Hydroxy-γ-butyrolactone, (R)-3-Hydroxy-γ-butyrolactone[2] CAS Number: 58081-05-3[2]
The core structure consists of a five-membered tetrahydrofuran ring with a carbonyl group at the 2-position, forming a γ-lactone. A hydroxyl group is situated at the 3-position (also referred to as the α-position relative to the carbonyl or the β-position relative to the ring oxygen), which is a stereogenic center. The "(R)" designation specifies the absolute configuration at this carbon, a critical feature dictating its utility in stereoselective synthesis.
Physicochemical Data
The physical properties of (R)-3-HGB make it amenable to a variety of standard laboratory manipulations. Its liquid state at room temperature and miscibility with common organic solvents facilitate its use in solution-phase chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 98-100 °C (at 0.3 mm Hg) | [3] |
| Density | ~1.24 g/cm³ | [2] |
| Refractive Index | ~1.4655 | [2] |
| Solubility | Miscible with ethanol and chloroform. | [2] |
| Storage | Inert atmosphere, 2-8°C. | [2] |
Synthesis of Enantiopure this compound
The economic and scalable synthesis of enantiomerically pure (R)-3-HGB is a cornerstone of its industrial application. Methodologies have evolved from classical chemical reductions to sophisticated biocatalytic processes, each with distinct advantages in terms of cost, scalability, and stereochemical fidelity.
Chemical Synthesis from the Chiral Pool: The D-Malic Acid Route
The most established chemical route leverages the naturally available chiral pool, specifically D-malic acid, which is the enantiomeric counterpart to the more abundant L-malic acid.[4][5] This pathway is effective because the stereocenter of the starting material directly translates to the stereocenter in the final product.
The overall transformation involves two key stages:
-
Diesterification: D-malic acid is first converted to its dimethyl ester to protect the carboxylic acid groups and render the molecule suitable for reduction.
-
Selective Reduction and Lactonization: The dimethyl ester is then selectively reduced. The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride would reduce both the esters and the resulting carboxylic acid to diols. Instead, a milder reagent system, such as sodium borohydride in the presence of a Lewis acid (e.g., lithium chloride), is employed to selectively reduce one ester group. The resulting hydroxy-ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the desired (R)-3-hydroxy-γ-butyrolactone.[4][6]
Caption: Chemical synthesis pathway from D-malic acid.
This protocol is adapted from established procedures for malic acid reduction.[4][6]
-
Esterification: a. Suspend D-malic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of malic acid). b. Add 1% hydrogen chloride (catalytic) and reflux the mixture for 3 hours to form dimethyl D-malate. c. Concentrate the solution under reduced pressure to obtain a syrup.
-
Reduction and Cyclization: a. Dissolve the crude dimethyl D-malate syrup in anhydrous tetrahydrofuran (THF) (approx. 4 mL per gram of starting malic acid). b. Add anhydrous lithium chloride (2.0 eq) followed by sodium borohydride (1.1-1.3 eq). c. Stir the mixture at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture and concentrate the filtrate to dryness. e. Treat the residue with methanol containing hydrochloric acid and concentrate again to dryness. Repeat this process to remove borate esters.
-
Workup and Purification: a. Partition the final syrup between ethyl acetate and water. b. Recover the ethyl acetate layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-3-hydroxybutyrolactone. c. The product can be further purified by vacuum distillation or column chromatography if necessary.
Biocatalytic Approaches
While chemical synthesis is robust, biocatalysis offers a "greener" alternative, often operating under milder conditions with exceptional stereoselectivity. One innovative approach involves a biocatalytic cascade combining a halohydrin dehalogenase and a nitrilase to convert a prochiral precursor into enantiopure (R)- or (S)-3HBL with high yields.[7] Another strategy uses engineered E. coli to convert sugars like D-xylose into (S)-3HγBL, achieving high enantiomeric excess (>99%).[8] Although this specific example yields the (S)-enantiomer, similar metabolic engineering principles could be applied to produce the (R)-isomer from different starting sugars like L-arabinose.[9]
| Synthesis Method | Starting Material | Key Catalyst/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reference(s) |
| Chemical Reduction | D-Malic Acid | NaBH₄ / LiCl | ~75-90% | >99% (precursor-dependent) | [4][6] |
| Biocatalytic Cascade | 1,3-dichloropropanol | Halohydrin dehalogenase, Nitrilase | Good | High | [7] |
| Chemoenzymatic | D-Malic Acid | Chemical reduction + Lipase | ~75% (overall) | High | [4] |
Chemical Reactivity and Stability
The synthetic value of (R)-3-HGB is derived from the distinct reactivity of its two primary functional groups: the secondary alcohol and the γ-lactone. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.
Reactions at the C3-Hydroxyl Group
The secondary alcohol is a versatile handle for introducing a wide range of functionalities.
-
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 3-oxodihydrofuran-2-one (a β-keto lactone). This transformation is typically achieved using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting β-keto lactone is a valuable intermediate for further C-C bond-forming reactions.
-
Esterification and Protection: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids under standard conditions. This reaction is also fundamental to its use in protecting group strategies. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or acetals (e.g., THP), can be installed to mask the hydroxyl group's reactivity while other transformations are performed elsewhere in the molecule.[2]
-
Stereochemical Inversion via the Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[7][10] Treating (R)-3-HGB with triphenylphosphine (PPh₃), an azodicarboxylate (like DEAD or DIAD), and an acidic pronucleophile (e.g., p-nitrobenzoic acid) results in an Sₙ2 attack by the carboxylate.[10][11] This proceeds with complete inversion of configuration, forming the (S)-ester. Subsequent hydrolysis of the ester yields (S)-3-hydroxydihydrofuran-2(3H)-one. This ability to controllably switch between enantiomers from a single starting material is a testament to its versatility.
Caption: Stereochemical inversion using the Mitsunobu reaction.
Reactions of the γ-Lactone Ring
The lactone is an ester and exhibits characteristic electrophilicity at the carbonyl carbon.
-
Hydrolysis: The lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis under basic conditions (saponification).[12] Treatment with a base like sodium hydroxide will irreversibly open the ring to form the sodium salt of (R)-3,4-dihydroxybutanoate. Acidification of this salt will re-form the lactone, demonstrating the equilibrium nature of the ring-chain tautomerism under acidic conditions.
-
Aminolysis/Amidation: The lactone can be opened by amines to form the corresponding γ-hydroxy amides. This reaction is often used to convert the lactone scaffold into linear structures with new functionalities. For example, aminolysis of (R)-3-HGB can produce chiral (R)-2,4-dihydroxybutyramide derivatives, which are themselves versatile synthons.[11][13]
Applications in Drug Development
This compound is not typically used for its own biological activity but rather as an indispensable chiral precursor for a range of pharmaceuticals. Its structure is embedded within or used to construct the core of several blockbuster drugs.
-
L-Carnitine Synthesis: (R)-3-HGB is a key intermediate in the synthesis of L-carnitine, a vital nutritional supplement involved in fatty acid metabolism.[14] The synthesis involves activating the hydroxyl group, followed by ring-opening and reaction with trimethylamine.
-
Statin Side Chains: The chiral side chain of several statin drugs, which are used to lower cholesterol, is derived from chiral synthons like 3-hydroxy-γ-butyrolactones.[15][16]
-
HIV Protease Inhibitors: The structural framework of certain HIV protease inhibitors incorporates chiral hydroxy lactone motifs, making (R)-3-HGB a valuable starting material for their synthesis.[5]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum provides key structural information. The spectrum for the racemic compound typically shows multiplets for the diastereotopic protons of the CH₂ group adjacent to the ring oxygen (C4-H), a multiplet for the CH₂ group alpha to the carbonyl (C2-H), and a multiplet for the proton on the stereocenter (C3-H). The hydroxyl proton will appear as a broad singlet, the position of which is solvent and concentration-dependent.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four carbon atoms: the carbonyl carbon (~175-180 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), and the two methylene carbons in the ring.[3][17]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong, prominent absorptions:
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the parent γ-butyrolactone shows characteristic fragment ions.[20] For 3-hydroxy-γ-butyrolactone, fragmentation would likely involve loss of water, loss of CO, and other cleavages of the lactone ring. The protonated molecule [M+H]⁺ at m/z 103 would be expected under soft ionization techniques like electrospray ionization (ESI).
-
Chiral Chromatography: To determine the enantiomeric excess (ee), chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential. The compound is either analyzed directly on a chiral stationary phase or derivatized with a chiral reagent before analysis on a standard column.
Safety and Handling
This compound is a laboratory chemical and should be handled with appropriate care. It is generally classified as an irritant.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition or unwanted reactions.
It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound stands as a premier example of a high-impact chiral building block. Its value is not derived from its own bioactivity, but from the stereochemical information and synthetic potential locked within its structure. The well-defined pathways for its synthesis, coupled with the predictable and versatile reactivity of its hydroxyl and lactone functionalities, provide chemists with a reliable and powerful tool for the construction of complex, life-saving medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of synthons like (R)-3-HGB will only intensify, driving further innovation in both its synthesis and application.
References
- 1. GHB | Better Health Channel [betterhealth.vic.gov.au]
- 2. (R)-(+)-3-Hydroxybutyrolactone | 58081-05-3 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 13. hmdb.ca [hmdb.ca]
- 14. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 19. swgdrug.org [swgdrug.org]
- 20. encyclopedia.pub [encyclopedia.pub]
A Comprehensive Technical Guide to (R)-3-Hydroxydihydrofuran-2(3H)-one: Nomenclature, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a pivotal building block in modern asymmetric synthesis. Its stereodefined structure makes it an invaluable synthon for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and critical applications, offering a technical resource for researchers and professionals in drug development and organic chemistry.
Part 1: Nomenclature and Chemical Identity
The precise naming of chemical compounds is fundamental for unambiguous scientific communication. This compound is known by several names, which can sometimes lead to confusion.
1.1. IUPAC Name and Synonyms
The systematic IUPAC name for this compound is (3R)-3-hydroxyoxolan-2-one . However, it is more commonly referred to in literature and commercial catalogs by names derived from the furanone or butyrolactone cores.
A comprehensive list of synonyms includes:
-
This compound
-
(R)-α-Hydroxy-γ-butyrolactone
-
(R)-(+)-Dihydro-3-hydroxy-2(3H)-furanone
-
(R)-3-Hydroxy-gamma-butyrolactone
-
(R)-(+)-β-Hydroxy-γ-butyrolactone
-
(4R)-4-hydroxyoxolan-2-one[1]
1.2. Chemical Structure and Stereochemistry
The molecule consists of a five-membered lactone ring (a cyclic ester) with a hydroxyl group at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its biological activity and its utility as a chiral building block.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 58081-05-3 |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| InChI | InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 |
| SMILES | O[C@H]1CCOC1=O |
Part 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 103 °C at 3 mmHg | |
| Density | ~1.3 g/cm³ | [3] |
| Flash Point | >110 °C | [4] |
| Solubility | Miscible with water, ethanol, and other polar organic solvents. | |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | [2] |
Part 3: Synthesis of this compound
The enantiomerically pure form of 3-hydroxydihydrofuran-2(one) is most commonly synthesized from readily available and inexpensive chiral precursors, with L-malic acid being a prominent starting material.
3.1. Synthetic Strategy: From L-Malic Acid
The conversion of L-malic acid to this compound typically involves a three-step process:
-
Esterification: Both carboxylic acid groups of L-malic acid are esterified to prevent their interference in the subsequent reduction step.
-
Stereoselective Reduction: The ester groups are reduced to the corresponding diol. This is a critical step where the choice of reducing agent and conditions is crucial for selectivity.
-
Lactonization: The resulting 1,2,4-butanetriol undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the stable γ-lactone.
3.2. Detailed Experimental Protocol
This protocol is a synthesized methodology based on typical procedures found in the literature, such as those described in Chinese patents CN1887880A and CN104478833A.[5][6]
Step 1: Synthesis of Dimethyl L-malate
-
Suspend L-malic acid (e.g., 100 g) in methanol (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to -10 to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 120 mL) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Heat the reaction mixture to reflux for 1 hour to ensure complete esterification.
-
Cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.
Step 2: Synthesis of (S)-1,2,4-Butanetriol
-
Dissolve the dimethyl L-malate (e.g., 32.4 g) in methanol (e.g., 100 mL) in a round-bottom flask.
-
Add potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) and lithium chloride (LiCl) portion-wise while refluxing the mixture.[5] The use of LiCl enhances the reducing power of the borohydride.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the solid inorganic salts.
-
Acidify the filtrate with a dilute acid (e.g., H₂SO₄) to a pH of approximately 3, which will precipitate more inorganic salts.
-
Filter the mixture again and concentrate the filtrate under reduced pressure to yield the crude (S)-1,2,4-butanetriol as a viscous liquid.
Step 3: Lactonization to this compound
-
To the crude (S)-1,2,4-butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture, which will cause the intramolecular cyclization (lactonization) to occur.
-
The product, this compound, can be purified by vacuum distillation.
3.3. Mechanism of Stereoselective Reduction
The reduction of the diester of L-malic acid with a borohydride reagent proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. The presence of the adjacent hydroxyl group in the malate derivative can direct the hydride delivery, contributing to the stereoselectivity of the reduction. A proposed mechanism involves the formation of a borate-alkoxide intermediate which facilitates the intramolecular delivery of a hydride to the second ester group.
Part 4: Applications in Drug Development
The enantiopure nature of this compound makes it a valuable chiral pool starting material for the synthesis of several active pharmaceutical ingredients (APIs).
4.1. Key Intermediate in Statin Synthesis
This compound is a precursor to the chiral side chain of several statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol. While not a direct component of the final drug, it serves as a starting point for constructing the dihydroxy acid side chain that is crucial for the biological activity of statins like Atorvastatin. The synthesis involves opening the lactone ring and subsequent chemical modifications to build the rest of the side chain.
4.2. Other Pharmaceutical Applications
Beyond statins, this chiral lactone is a versatile intermediate in the synthesis of other pharmaceuticals. Its ability to introduce a specific stereocenter makes it valuable in the development of a wide range of drugs where stereochemistry is critical for efficacy and safety.
Part 5: Characterization and Analysis
The identity and purity of this compound are confirmed using a variety of analytical techniques.
5.1. Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring. The proton at C3, attached to the hydroxyl-bearing carbon, will typically appear as a multiplet. The two protons at C4 will be diastereotopic and thus will show distinct signals, likely multiplets. The proton at C5 will also have a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C2) will have the highest chemical shift (around 170-180 ppm). The carbon bearing the hydroxyl group (C3) will be in the range of 60-70 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone, typically around 1770 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 102, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
5.2. Chiral Analysis
The enantiomeric purity of this compound is a critical quality parameter. It is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Conclusion
This compound is a cornerstone chiral building block in asymmetric synthesis, with profound implications for the pharmaceutical industry. Its efficient synthesis from readily available starting materials like L-malic acid, combined with its versatile reactivity, ensures its continued importance in the development of new and existing drugs. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable technical resource for the scientific community.
References
- 1. 3-Hydroxybutyrolactone, (3R)- | C4H6O3 | CID 7060520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 4. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
(R)-3-Hydroxydihydrofuran-2(3H)-one discovery and history
An In-depth Technical Guide to the Discovery and Synthetic Evolution of (R)-3-Hydroxydihydrofuran-2(3H)-one
Introduction: The Emergence of a Key Chiral Synthon
This compound, more commonly known in scientific literature as (R)-3-hydroxy-γ-butyrolactone ((R)-HGB), is a deceptively simple five-membered lactone. Its structure, featuring a single stereocenter, belies its profound importance as a high-value chiral building block, or synthon, in the landscape of modern organic chemistry and drug development. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The ability to synthesize a single, specific enantiomer—a process known as asymmetric synthesis—is therefore a cornerstone of the pharmaceutical industry.
(R)-HGB's significance stems from its utility as a versatile intermediate for synthesizing a range of critical pharmaceutical compounds. It is a key precursor to the neuroregulatory agent (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), the cholesterol-lowering drug Atorvastatin, and intermediates for AIDS medications.[1] Its structural counterpart, (S)-HGB, is equally important as a key intermediate for synthesizing L-carnitine, a widely used health supplement.[1][2] The demand for enantiomerically pure HGB has driven extensive research, leading to a fascinating evolution of synthetic strategies, from reliance on naturally occurring chiral molecules to the development of sophisticated catalytic and biocatalytic methodologies. This guide provides a technical overview of the historical context and the key synthetic advancements that have made this compound a readily accessible and indispensable tool for chemists.
Historical Context: From Natural Products to the Chiral Pool
The precise moment of discovery for this compound is not marked by a singular, celebrated event. Instead, its story is intertwined with the broader history of furanone chemistry, which initially gained prominence in the study of flavors and aromas.[3] Compounds with the γ-butyrolactone core are widespread in nature, contributing to the sensory profiles of fruits like strawberries and pineapples and forming during the heating of foodstuffs through Maillard reactions.[3]
The initial challenge for chemists was not simply identifying the molecule, but obtaining it in an enantiomerically pure form. Early approaches heavily relied on the "chiral pool," a strategy that uses abundant, naturally occurring chiral molecules as starting materials. This method cleverly bypasses the difficulty of creating a stereocenter from an achiral precursor by starting with a molecule where the desired stereochemistry is already established by nature.
Two primary sources from the chiral pool have dominated the synthesis of HGB enantiomers: malic acid and carbohydrates .
Synthesis from Malic Acid
L-malic acid (the (S)-enantiomer) and D-malic acid (the (R)-enantiomer) are inexpensive and readily available dicarboxylic acids. They provide an ideal starting point because the C2 hydroxyl group already possesses the required stereochemistry for conversion into the C3 hydroxyl group of the target lactone. The general strategy involves the selective reduction of the carboxylic acid group that is not adjacent to the hydroxyl group.
A common laboratory and industrial approach involves a two-step sequence:
-
Anhydride Formation: The malic acid is first treated with a reagent like acetyl chloride to form a cyclic anhydride. This step activates the carboxyl groups.
-
Selective Reduction: The anhydride is then reduced. The use of metal borohydrides, such as sodium borohydride (NaBH₄), often in the presence of a Lewis acid catalyst, preferentially reduces one of the carbonyl groups to an alcohol, which then exists in equilibrium with the desired lactone.[2] Subsequent acidic workup ensures complete lactonization.
Experimental Protocol: Synthesis of (S)-HGB from L-Malic Acid
This protocol illustrates the general principle, which can be adapted for the (R)-enantiomer using D-malic acid.
-
Anhydride Formation: A mixture of L-malic acid (1.0 eq) and acetyl chloride (3.7 eq) is heated, causing the formation of the acetyl-malic acid anhydride.
-
Solvent Addition: The reaction mixture is cooled, and anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Reduction: The solution is further cooled (e.g., to 0°C), and a metal borohydride reducing agent (e.g., NaBH₄) is added portion-wise in the presence of a Lewis acid catalyst.
-
Quenching and Cyclization: The reaction is carefully quenched by the addition of hydrochloric acid. This step also facilitates the cyclization of the intermediate diol-acid to form the final lactone product.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, typically by distillation or chromatography, to yield (S)-3-hydroxy-γ-butyrolactone.
Synthesis from Carbohydrates
Carbohydrates represent another major pillar of chiral pool synthesis. Sugars like maltose, lactose, and D-xylose are inexpensive, renewable feedstocks containing multiple stereocenters.[1][4] The synthesis of (S)-HGB from α- or β-(1,4) linked disaccharides like maltose involves an oxidative cleavage process.[1]
The key steps are:
-
Oxidative Cleavage: The carbohydrate is treated with an oxidant, such as cumene hydroperoxide, under basic conditions. This reaction cleaves the glycosidic bond and oxidizes the terminal sugar unit to form (S)-3,4-dihydroxybutyric acid.
-
Acidification and Lactonization: Subsequent acidification of the reaction mixture neutralizes the base and catalyzes the intramolecular esterification (lactonization) of the 3-hydroxy group with the carboxylic acid, yielding the desired (S)-3-hydroxy-γ-butyrolactone.[1]
The following diagram illustrates the conceptual pathway from these two primary chiral pool sources.
Caption: Chiral Pool Synthesis Routes to HGB.
The Rise of Asymmetric and Biocatalytic Methods
While chiral pool synthesis is effective, it is inherently limited by the availability and enantiomeric purity of the starting materials. The drive for greater efficiency, sustainability, and versatility led to the development of methods that could create the desired stereocenter from simple, achiral precursors. This paradigm shift gave rise to catalytic asymmetric synthesis and biocatalysis.
Catalytic Asymmetric Hydrogenation
One of the most elegant and powerful methods in modern organic synthesis is catalytic asymmetric hydrogenation. This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of a double bond, thereby creating one or more stereocenters with high enantioselectivity.
For the synthesis of chiral γ-butyrolactones, the precursors are often γ-butenolides or γ-hydroxybutenolides.[5][6] Rhodium-based catalysts, such as those employing the ZhaoPhos ligand system, have proven highly efficient for this transformation, achieving excellent conversions and enantiomeric excess (ee) often exceeding 99%.[5][6]
Caption: Asymmetric Hydrogenation Workflow.
This method offers a direct and highly efficient route to the target molecule, and its scalability makes it attractive for industrial applications.
Biocatalysis: Harnessing Nature's Catalysts
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled stereoselectivity under mild reaction conditions (e.g., neutral pH, room temperature), making them an environmentally friendly alternative to many traditional chemical processes.[4] Several biocatalytic strategies have been developed for producing enantiopure HGB.
Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with a key enzymatic step. For instance, a racemic mixture of an HGB precursor can be synthesized chemically, followed by a lipase-catalyzed hydrolysis. Lipases can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. A process using lipase from Candida rugosa has been successfully scaled up to produce (S)-HGB.[7]
Whole-Cell Biotransformation: A more integrated approach involves engineering microorganisms like Escherichia coli to produce the target molecule directly from a simple carbon source. For the production of (S)-HGB, a five-step biosynthetic pathway was constructed in E. coli, starting from D-xylose.[8] This pathway mimics natural metabolic routes and consists of the following enzymatic steps:
-
D-xylose dehydrogenase
-
D-xylonolactonase
-
D-xylonate dehydratase
-
2-keto acid decarboxylase
-
Aldehyde dehydrogenase
This engineered strain was able to produce optically pure (S)-3HγBL with an enantiomeric excess of 99.3%, demonstrating the power of synthetic biology for producing valuable chiral chemicals from renewable feedstocks.[8]
Comparative Summary of Synthetic Strategies
The evolution of synthetic methods for (R)- and (S)-HGB reflects broader trends in organic chemistry, moving from substrate control (chiral pool) to reagent control (asymmetric catalysis) and biocatalysis.
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Chiral Pool (Malic Acid) | D- or L-Malic Acid | Selective reduction of anhydride | Inexpensive starting material; established stereocenter | Stoichiometric use of reductants; potential for over-reduction |
| Chiral Pool (Carbohydrate) | Sugars (e.g., Maltose) | Oxidative cleavage & lactonization | Renewable feedstock; low cost | Can generate significant waste; may require complex purification |
| Asymmetric Hydrogenation | γ-Butenolides | Rhodium-catalyzed hydrogenation | High enantioselectivity (>99% ee); catalytic; direct | Requires expensive metal catalysts and ligands; high-pressure H₂ |
| Biocatalysis (Whole-Cell) | Sugars (e.g., D-Xylose) | Engineered multi-enzyme pathway | Uses renewable feedstock; mild conditions; high purity | Lower titers and productivity compared to chemical routes; complex strain engineering |
Conclusion: A Mature Synthon with a Dynamic Future
The history of this compound is a microcosm of the advancement of asymmetric synthesis over the past several decades. What began as a reliance on nature's pre-made chiral molecules has blossomed into a field where chemists can design and implement highly sophisticated catalytic systems—both chemical and biological—to achieve near-perfect stereocontrol. The journey from malic acid and sugars to engineered microbes and rhodium catalysts illustrates a relentless pursuit of efficiency, precision, and sustainability.
Today, (R)-HGB is not just a molecule; it is an enabling tool that provides access to complex and life-saving pharmaceuticals. As synthetic methodologies continue to improve, particularly in the realm of biocatalysis and green chemistry, the production of this vital chiral building block will become even more efficient and environmentally benign, ensuring its central role in drug discovery and development for years to come.
References
- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
(R)-3-Hydroxydihydrofuran-2(3H)-one role in metabolic pathways
An In-depth Technical Guide to the Role of (R)-3-Hydroxydihydrofuran-2(3H)-one in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (R)-α-Hydroxy-γ-butyrolactone, is a chiral molecule belonging to the γ-butyrolactone (GBL) family of compounds.[1] While its parent compound, GBL, is well-documented as a rapid prodrug for the psychoactive substance γ-hydroxybutyrate (GHB), the metabolic significance and distinct biological roles of its hydroxylated derivatives are emerging as a crucial area of investigation.[2][3] The introduction of a hydroxyl group at the 3-position not only imparts stereospecificity but also fundamentally alters the molecule's polarity and potential for biological interactions.
This guide provides a comprehensive technical overview of this compound's known and inferred roles within metabolic pathways. We will synthesize current knowledge from mammalian pharmacology, microbial signaling, and synthetic biology to offer a cohesive narrative. The objective is to equip researchers and drug development professionals with the foundational knowledge and methodological insights required to explore this molecule's therapeutic and biotechnological potential. We will delve into its metabolic conversion, its function as a signaling molecule in microorganisms, and the analytical workflows essential for its study, grounding all claims in authoritative scientific literature.
Part 1: Metabolic Pathways and Biological Significance
The metabolic fate and biological activity of this compound are best understood by examining its roles in two distinct biological contexts: mammalian systems, where it is primarily a subject of pharmacokinetics, and microbial systems, where related molecules are key metabolic regulators.
Inferred Mammalian Metabolism: The GBL-GHB Paradigm
In humans and other mammals, GBL is rapidly hydrolyzed into GHB by serum paraoxonase (lactonase) enzymes.[2][4] This bioconversion is the cornerstone of GBL's pharmacological activity as a potent central nervous system (CNS) depressant.[5] Given this established pathway, it is mechanistically plausible to infer that this compound undergoes a similar metabolic activation.
The enzymatic ring-opening of the lactone would likely produce (R)-2,4-dihydroxybutyric acid. This putative metabolite's distinct pharmacological and toxicological profile compared to GHB is a critical unknown. The presence of an additional hydroxyl group could alter its ability to cross the blood-brain barrier, its affinity for GHB and GABAB receptors, and its subsequent catabolism.[3]
dot
References
- 1. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) (Chapter 3) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
(R)-3-Hydroxydihydrofuran-2(3H)-one literature review
An In-depth Technical Guide to (R)-3-Hydroxydihydrofuran-2(3H)-one: Synthesis, Characterization, and Application
Executive Summary
This compound, a chiral γ-butyrolactone, represents a cornerstone synthon in modern asymmetric synthesis. Its intrinsic chirality and versatile functionality make it an invaluable starting material for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into the nuanced methodologies for its synthesis, rigorous techniques for its characterization, and its strategic application in medicinal chemistry. We will explore the causality behind various synthetic choices, from chemoenzymatic pathways that leverage enzyme stereoselectivity to purely chemical asymmetric routes. This document is designed not merely as a collection of protocols, but as a self-validating system of knowledge, grounded in authoritative literature to empower researchers in their pursuit of novel therapeutics.
Introduction: The Versatile Chiral Building Block
This compound is a member of the furanone class of organic compounds, specifically a saturated γ-butyrolactone bearing a hydroxyl group at the alpha position to the carbonyl.[1] This seemingly simple structure is rich in chemical potential, offering multiple reaction sites and, most critically, a defined stereocenter. This chiral integrity is paramount in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile.
Nomenclature and Structure
The compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching.
-
Systematic IUPAC Name: (R)-3-hydroxyoxolan-2-one[2]
-
Common Synonyms: (R)-α-Hydroxy-γ-butyrolactone, Dihydro-3(R)-hydroxy-2(3H)-furanone[3][4][5]
-
CAS Number: 19444-84-9 (for the racemic mixture)[3][4][5][6][7][8]
The "(R)" designation refers to the stereochemical configuration at the C3 carbon, as determined by the Cahn-Ingold-Prelog priority rules. This specific enantiomer is a highly sought-after intermediate in the pharmaceutical industry.[9]
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1][2] |
| Molecular Weight | 102.09 g/mol | [1][4][7] |
| Appearance | Colorless to Yellow Viscous Liquid | [4][5][8] |
| Boiling Point | 133 °C @ 10 mmHg | [5] |
| Density | ~1.309 g/mL at 25 °C | [5] |
| Refractive Index | ~1.468 (n20/D) | [5] |
| Storage | Store in a cool, dark place under an inert atmosphere; moisture sensitive | [4][7] |
Significance in Medicinal Chemistry
The furanone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibition properties.[1][10] The true value of this compound, however, lies in its role as a versatile chiral synthon.[1][3] Its hydroxyl and lactone functionalities can be manipulated with high stereocontrol to introduce new chiral centers and build molecular complexity. It serves as a key starting material for the synthesis of:
-
Modified Oligonucleotides: Used to create seco-pseudonucleoside synthons for therapeutic nucleic acids.[3][11]
-
Novel Heterocycles: As a precursor for complex heterocyclic systems like δ-azaproline.[5]
-
Antiepileptic Drugs: The related structure, (R)-4-propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of Brivaracetam, highlighting the importance of the (R)-configured lactone core in pharmacologically active agents.[12]
Synthetic Strategies for Enantiopure 3-Hydroxy-γ-butyrolactones
The synthesis of enantiomerically pure hydroxy-γ-butyrolactones is a topic of significant research, with both chemical and biological methods being developed.[13] The choice of a synthetic route is often a balance between cost, scalability, enantiomeric purity, and environmental impact.
Chemoenzymatic Synthesis
Chemoenzymatic routes are highly effective, leveraging the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to transform prochiral substrates. A prominent strategy for the synthesis of the opposite enantiomer, (S)-3-hydroxy-γ-butyrolactone, provides a powerful template for understanding this approach.
Conceptual Workflow: Synthesis of (S)-3-HGB from L-Malic Acid
This established large-scale process demonstrates the power of combining chemical and enzymatic steps.[9]
Caption: Chemoenzymatic workflow for (S)-3-HGB synthesis.
Causality Behind Experimental Choices:
-
Starting Material: L-Malic acid is an inexpensive, naturally occurring chiral molecule, providing a cost-effective entry into the chiral pool.[9][13]
-
Enzyme Selection: Lipase from Candida rugosa was identified as a highly efficient enzyme for the specific hydrolysis of the (S)-benzoyloxy intermediate.[9] The choice of enzyme is critical and is often determined through extensive screening to find the best combination of activity, selectivity, and stability.
-
Immobilization: Immobilizing the lipase on a polymeric support (e.g., Amberlite XAD-7) simplifies product recovery, prevents emulsion formation, and enhances enzyme stability, making it suitable for large-scale industrial processes.[9]
-
Two-Phase System: An organic solvent-aqueous two-phase system (e.g., tert-butyl methyl ether and water) is employed to continuously extract the benzoic acid byproduct.[9] This prevents a decrease in pH, which could denature the enzyme, thereby maintaining stable activity without the need for constant pH adjustment.[9]
Biocatalytic and Fermentative Routes
Direct production of chiral molecules from renewable resources using engineered microorganisms is a frontier in green chemistry. While many studies focus on the (S)-enantiomer, the principles are adaptable.
An efficient biosynthetic pathway for optically pure (S)-3-hydroxy-γ-butyrolactone [(S)-3HγBL] has been successfully established in engineered Escherichia coli.[14] This five-step pathway converts D-xylose, a renewable feedstock, into the target molecule with an enantiomeric excess (ee) of 99.3%.[14] The key steps involve:
-
D-xylose dehydrogenase
-
D-xylonolactonase
-
D-xylonate dehydratase
-
2-keto acid decarboxylase
-
Aldehyde dehydrogenase
This approach highlights the potential of metabolic engineering to create sustainable and highly selective production platforms.[13][14] Developing a similar pathway for the (R)-enantiomer would likely involve screening for enzymes with the opposite stereopreference, a common strategy in biocatalysis.
Asymmetric Chemical Synthesis
Purely chemical methods often rely on asymmetric catalysis to induce chirality. One innovative approach for synthesizing related γ-butyrolactones involves a sequential asymmetric epoxidation of benzylidenecyclopropanes, followed by ring expansion and a Baeyer-Villiger oxidation.[15] This method can achieve high enantioselectivity (up to 91% ee) and demonstrates the power of modern organocatalysis to construct chiral lactone frameworks.[15] Another strategy involves the organocatalytic asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one starting from trans-2-hexen-1-al and nitromethane, which is noted for being economical and scalable.[12]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.
NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation.
| Technique | Key Observables / Characteristic Peaks |
| ¹H NMR | Signals corresponding to the methine proton adjacent to the hydroxyl group (CH-OH), the diastereotopic methylene protons of the ring, and the hydroxyl proton. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O), the hydroxyl-bearing carbon (C-OH), and the other ring carbons.[1] |
| Mass Spec (GC-MS) | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water or other small fragments. |
Chiral Chromatography for Enantiomeric Purity
Determining the enantiomeric excess (ee) is the most critical analytical step. This is almost exclusively achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol: Chiral HPLC Analysis of 3-Hydroxy-γ-butyrolactone
-
Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (ee) of the sample.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical. The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Procedure:
-
Prepare a standard solution of the racemic mixture (1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a sample of the synthesized product at a similar concentration.
-
Inject both the standard and the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Self-Validation: The method is validated by the clear, baseline separation of the two enantiomers in the racemic standard, ensuring that the peak integration is accurate and reliable.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound is best illustrated through its application in multi-step syntheses.
Workflow: General Utility as a Chiral Synthon
The diagram below illustrates the conceptual pathways through which the lactone can be transformed into more complex structures.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 4. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]
- 9. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 12. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 13. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (R)-3-Hydroxydihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxydihydrofuran-2(3H)-one , a chiral lactone, serves as a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. Its structural similarity to γ-butyrolactone (GBL) necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogs to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
While specific comprehensive toxicological data for this compound is limited, its structural relationship to γ-butyrolactone (GBL) and other furanone derivatives warrants a cautious approach. Based on available safety data sheets (SDS) for similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation : Direct contact may cause irritation to the skin and serious eye irritation.[1]
-
Respiratory Tract Irritation : Inhalation of vapors or mists may cause respiratory irritation.[1]
-
Central Nervous System (CNS) Depression : Analogy with GBL suggests a potential for CNS depressant effects if ingested or inhaled in significant quantities.[1][2][3][4] GBL and its precursors are known to cause CNS and respiratory depression.[1][2]
-
Flammability : While some sources indicate a high flash point (>110°C), other similar lactones can be flammable.[5] Therefore, it is prudent to treat it as a potentially combustible liquid and avoid ignition sources.
It is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the care afforded to a substance of unknown toxicity.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to minimize the risk of contact and inhalation. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation : All work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers : Readily accessible and tested eyewash stations and safety showers are critical in case of accidental contact.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Chemical safety goggles or a face shield are required to prevent eye contact.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Gloves should be inspected before use and replaced immediately if signs of degradation appear.
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]
-
Respiratory Protection : If working outside of a fume hood where there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Experimental Protocol: Standard Operating Procedure for Handling this compound
-
Pre-Handling :
-
Review the Safety Data Sheet (SDS) for the most up-to-date information.
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
-
Handling :
-
Dispense the required amount of this compound inside the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible equipment (e.g., glass, stainless steel).
-
-
Post-Handling :
-
Tightly seal the container and store it in a designated, cool, and dry location.
-
Decontaminate the work area.
-
Properly dispose of any contaminated materials (see Section 5).
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Handling and Storage
Proper handling and storage practices are paramount to preventing accidents and maintaining the chemical's integrity.
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent the ingress of moisture, as the compound may be hygroscopic.
-
Store locked up to prevent unauthorized access.[3]
-
Accidental Release Measures and Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate the risks.
Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Detailed Spill Response Protocol:
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Assess the Situation : From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Secure the Area : Restrict access to the spill area.
-
Ventilate : If it is safe to do so, increase ventilation in the area.
-
Personal Protection : Don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup :
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Toxicological Information: Insights from Analogs
As previously stated, specific toxicological data for this compound is scarce. However, data from its structural analog, γ-butyrolactone (GBL), provides valuable insights into its potential effects. GBL is rapidly converted to γ-hydroxybutyrate (GHB) in the body, a potent CNS depressant.[1][2][3][4]
-
Acute Effects : Ingestion of GBL can lead to a range of effects from euphoria and drowsiness to profound coma, respiratory depression, bradycardia, and hypothermia.[1] Fatalities have been reported, often in cases involving co-ingestion of other depressants like alcohol.[4]
-
Chronic Effects : Chronic use of GBL can lead to dependence and a severe withdrawal syndrome characterized by tremor, hallucinations, tachycardia, and insomnia.[7]
-
Carcinogenicity and Genotoxicity : While no specific carcinogenicity data is available for this compound, studies on a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a drinking water disinfection byproduct, have shown it to be a potent carcinogen in rats.[8][9][10] MX has also been shown to be genotoxic.[9] This highlights the importance of minimizing exposure to all furanone derivatives.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Generation : Minimize waste generation by using only the required amount of the chemical.
-
Containerization : Collect waste in a properly labeled, sealed, and compatible container.
-
Disposal : Dispose of waste through a licensed hazardous waste disposal company, in accordance with all applicable regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the potential for irritation, systemic toxicity analogous to GBL, and the unknown long-term health effects. A culture of safety, underscored by these self-validating protocols, is the cornerstone of responsible chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4BD), and gamma-butyrolactone (GBL) intoxication: A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Quality Control of (R)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral Building Block
Introduction: The Critical Role of (R)-3-Hydroxydihydrofuran-2(3H)-one in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making access to enantiomerically pure starting materials a cornerstone of efficient and safe drug design. This compound (CAS: 58081-05-3), also known as (R)-3-Hydroxy-γ-butyrolactone, has emerged as a valuable and versatile chiral building block. Its defined stereocenter and reactive lactone functionality make it a crucial intermediate in the synthesis of a range of complex, biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound, establishing robust quality control protocols, and understanding its application in the synthesis of key pharmaceutical agents.
The significance of this chiral lactone is underscored by its incorporation into the synthetic pathways of vital therapeutics. For instance, it serves as a key precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism and used in treating carnitine deficiencies.[1][2][3][4] Furthermore, substituted tetrahydrofuran moieties, for which this lactone is a foundational starting material, are integral to the structure of potent HIV-1 protease inhibitors, a critical class of antiretroviral drugs.[5][6][7] Given its importance, ensuring the chemical and, most critically, the enantiomeric purity of this building block is a non-negotiable aspect of the drug development process, governed by stringent regulatory standards.[8][9]
PART 1: Identifying Commercial Suppliers
A reliable supply chain for high-purity chiral intermediates is the first step in any successful synthesis campaign. The following table provides a comparative overview of notable commercial suppliers of this compound. Researchers should note that while many suppliers list this compound, it is imperative to request a batch-specific Certificate of Analysis (CoA) to verify purity and, most importantly, enantiomeric excess (e.e.).
| Supplier | Product Name | CAS Number | Stated Purity (Typical) | Availability/Notes |
| Alfa Chemistry | (R)-(+)-3-Hydroxybutyrolactone | 58081-05-3 | >96% | Offers various pack sizes for research and industrial production. ISO 9001:2015 certified.[9] |
| TCI America | 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 (racemic) | >98.0% (GC) | Primarily lists the racemic mixture. Researchers must specifically inquire about the availability of the (R)-enantiomer.[10][11] |
| BOC Sciences | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | Inquire for details | Specializes in chiral compounds and offers custom synthesis services.[10] |
| Pharmaffiliates | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | Research Grade | Provides reference standards and research chemicals. A sample CoA may be available upon request.[12] |
| Ambeed | (R)-4-Hydroxydihydrofuran-2(3H)-one | 58081-05-3 | Inquire for details | Lists the compound as a chiral building block for asymmetric synthesis.[13] |
| Chiralblock | (R)-3-Hydroxy-gamma-butyrolactone | 58081-05-3 | >98% (Min, HPLC) | Specializes in chiral products and provides some analytical data on their website.[14] |
This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity and availability are subject to change and should always be confirmed with the supplier.
PART 2: Quality Control and Analytical Validation: A Self-Validating System
The procurement of a chiral building block is only the beginning. Independent verification of its identity, chemical purity, and enantiomeric purity is a critical step to prevent costly downstream failures in a synthetic route. This section outlines a comprehensive approach to the quality control of this compound.
The Regulatory Imperative: Why Enantiomeric Purity Matters
Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q6A, place strict controls on impurities in new drug substances.[8][9][15][16] In the context of a chiral drug developed as a single enantiomer, the undesired enantiomer is considered an impurity.[9] Therefore, accurate and precise measurement of the enantiomeric excess (e.e.) is not just a matter of good science but a regulatory necessity.
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of compounds like this compound.[17][18] The principle lies in the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and thus, separation.
Objective: To resolve and quantify the (R)- and (S)-enantiomers of 3-Hydroxydihydrofuran-2(3H)-one to determine the enantiomeric excess (e.e.) of a supplied sample.
Materials and Reagents:
-
This compound sample
-
Racemic 3-Hydroxydihydrofuran-2(3H)-one (as a reference standard for peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Chiral HPLC Column (e.g., CHIRALPAK® series or equivalent cellulose- or amylose-based column)
Instrumentation:
-
HPLC system equipped with a UV detector
Detailed Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the received this compound at approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: CHIRALPAK® IG (or a similar polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / Ethanol (e.g., 80:20 v/v). The optimal ratio may require scouting.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to establish that the system is capable of baseline resolution.
-
Inject the sample of this compound.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Let AR be the area of the peak corresponding to the (R)-enantiomer and AS be the area of the peak corresponding to the (S)-enantiomer.
-
Enantiomeric Excess (% e.e.) = [(AR - AS) / (AR + AS)] x 100
-
Causality and Trustworthiness: This protocol establishes a self-validating system. The initial run with the racemic standard confirms the method's suitability for separation. The subsequent analysis of the purchased sample provides quantitative data on its enantiomeric purity. By independently verifying this critical quality attribute, researchers can proceed with confidence, knowing their starting material meets the stringent requirements for synthesizing enantiomerically pure pharmaceuticals.
PART 3: Workflow and Logic
The process of procuring and validating a critical chiral building block can be visualized as a systematic workflow. This ensures that all necessary steps are taken to guarantee the quality and suitability of the material for its intended use in research and development.
Procurement and Quality Control Workflow
References
- 1. WO2007108572A1 - Process for l-carnitine - Google Patents [patents.google.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 4. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 11. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. particle.dk [particle.dk]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 17. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
The Stereochemical Keystone: Unlocking the Importance of 3-Hydroxydihydrofuran-2(3H)-one Chirality
An In-depth Technical Guide
Abstract
3-Hydroxydihydrofuran-2(3H)-one, a member of the γ-butyrolactone family, is a chiral molecule of immense significance in the pharmaceutical and chemical industries. Its single stereocenter at the C3 position gives rise to (R) and (S) enantiomers, whose distinct three-dimensional architectures dictate their biological functions and synthetic pathways. This technical guide offers an exhaustive analysis of the stereochemical nuances of this compound. We will explore the sophisticated strategies for stereoselective synthesis, detail the rigorous analytical techniques required for enantiomeric differentiation, and illuminate the profound impact of chirality on biological activity. This document serves as a crucial resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to ensure reproducible and reliable outcomes.
The Central Role of Chirality in 3-Hydroxydihydrofuran-2(3H)-one
In the molecular world, structure dictates function. For 3-hydroxydihydrofuran-2(3H)-one, this principle is vividly illustrated by its chirality. The molecule possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These are designated as (S)-3-hydroxydihydrofuran-2(3H)-one and (R)-3-hydroxydihydrofuran-2(3H)-one.
Biological systems, being inherently chiral themselves (composed of L-amino acids and D-sugars), interact differently with each enantiomer.[1][2] One enantiomer may fit perfectly into an enzyme's active site to produce a desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects.[2][3] Therefore, the ability to selectively synthesize and analytically confirm the stereochemical purity of 3-hydroxydihydrofuran-2(3H)-one is not merely an academic pursuit but a fundamental requirement for its application in medicine and biotechnology.[4][5] The (S)-enantiomer, for instance, is a highly sought-after chiral intermediate in the pharmaceutical industry for synthesizing a variety of important drugs.[4][6]
Architecting Chirality: Stereoselective Synthesis Strategies
Producing a single, desired enantiomer requires precise control over the reaction pathways. Two primary strategies dominate the synthesis of enantiomerically pure 3-hydroxydihydrofuran-2(3H)-one: leveraging nature's pre-existing chirality through the chiral pool, and creating chirality from achiral precursors using asymmetric catalysis.
2.1. Chiral Pool Synthesis: A Nature-Inspired Approach
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates.[7][8] These molecules serve as excellent starting materials, with their inherent chirality guiding the stereochemical outcome of the synthesis.[9]
For synthesizing (S)-3-hydroxydihydrofuran-2(3H)-one, L-malic acid is a common and effective starting material.[10]
Experimental Protocol: Synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one from L-Malic Acid
-
Esterification: L-malic acid is first converted to its dimethyl ester, L-dimethyl malate. This is typically achieved by reacting it with methanol in the presence of an acid catalyst (e.g., SOCl₂). This step protects the carboxylic acid groups and makes the molecule more amenable to reduction.[10]
-
Selective Reduction: The diester is then reduced to (S)-1,2,4-butanetriol. A key challenge is to reduce the ester groups without affecting the chiral center. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a safer and more scalable approach involves using a sodium borohydride/lithium chloride system in a lower alcohol solvent.[10]
-
Acid-Catalyzed Cyclization (Lactonization): The resulting triol is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). This promotes an intramolecular transesterification reaction where the C4 hydroxyl group attacks the C1 ester, cyclizing the molecule to form the thermodynamically stable five-membered lactone ring, yielding (S)-3-hydroxydihydrofuran-2(3H)-one.
Causality in Protocol Design: The choice of L-malic acid is strategic; its pre-existing (S)-stereocenter is preserved throughout the reaction sequence, directly translating to the desired (S)-configuration in the final product. The reduction system is chosen for its high yield and improved safety profile over metal hydrides like LiAlH₄, making it suitable for industrial-scale production.[10]
2.2. Asymmetric Catalysis: Creating Chirality on Demand
Asymmetric catalysis builds the chiral center from a prochiral (non-chiral) starting material using a small amount of a chiral catalyst. This method offers great flexibility and efficiency.
Experimental Workflow: Asymmetric Synthesis via Catalytic Reduction
Caption: Workflow for asymmetric synthesis using a chiral catalyst.
In this approach, a β-keto ester is reduced to a chiral hydroxy ester using a chiral catalyst, such as a Ruthenium-BINAP complex. The catalyst creates a chiral environment around the substrate, forcing the addition of hydrogen to occur preferentially from one face of the ketone, thus generating one enantiomer in excess. The subsequent lactonization yields the final product with high enantiomeric purity.
Verification of Chirality: Essential Analytical Techniques
Synthesizing a chiral molecule is only half the battle; its enantiomeric purity must be rigorously verified. Several analytical techniques are indispensable for separating and quantifying enantiomers.[11][12]
3.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating enantiomers.[13][14] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[15]
Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC
-
Column Selection: Choose a CSP known to be effective for lactones. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often the first choice due to their broad applicability.[11]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation between the two enantiomer peaks.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. Use a UV detector set to an appropriate wavelength (e.g., 215 nm) to monitor the column effluent.
-
Quantification: The enantiomeric excess (% ee) is determined by integrating the peak areas of the (R) and (S) enantiomers. The formula is: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Data Presentation: Representative Chiral HPLC Results
| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |
| (R)-isomer | 12.4 | 15,300 | 1.5 |
| (S)-isomer | 15.1 | 1,004,700 | 98.5 |
| Enantiomeric Excess (% ee) | 97.0% |
3.2. NMR Spectroscopy with Chiral Auxiliaries
While a standard NMR spectrum of a racemic mixture is identical to that of a pure enantiomer, NMR can be adapted to distinguish between them. This is done by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent, such as Mosher's acid chloride. These resulting diastereomers have distinct chemical shifts that can be resolved and integrated.
Workflow: NMR Analysis using a Chiral Derivatizing Agent
Caption: Workflow for determining enantiomeric ratio via diastereomer formation for NMR analysis.
The Biological Impact: Why Stereochemistry is Non-Negotiable
The distinct biological roles of the (R) and (S) enantiomers of 3-hydroxydihydrofuran-2(3H)-one highlight the critical importance of stereochemical purity.[1][16] Each enantiomer serves as a specific building block, or synthon, for more complex, biologically active molecules.
| Enantiomer | Key Biological Relevance & Applications |
| (S)-3-Hydroxydihydrofuran-2(3H)-one | A crucial chiral building block for the synthesis of numerous pharmaceuticals.[4] It is a key intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor®) and the antibiotic Linezolid.[4] |
| This compound | Also a valuable chiral synthon. It is used in the synthesis of modified oligonucleotides and other bioactive molecules where the (R) configuration is essential for the target's structure and function.[17] |
This stark differentiation in application arises because the enzymes and receptors in biological systems are stereospecific. The precise spatial arrangement of the hydroxyl group in 3-hydroxydihydrofuran-2(3H)-one is the molecular key that fits the specific chiral lock of its biological target.
Conclusion and Future Perspectives
The stereochemistry of 3-hydroxydihydrofuran-2(3H)-one is a defining feature that governs its synthesis, analysis, and ultimate biological utility. For professionals in drug discovery and development, mastering the principles of its stereochemistry is fundamental to success. The synthetic and analytical protocols detailed in this guide provide a validated framework for producing and verifying enantiomerically pure forms of this vital chiral intermediate. Looking ahead, research will continue to focus on developing more efficient, sustainable, and scalable asymmetric catalytic methods to further enhance the accessibility of these critical molecules for the advancement of medicine.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Methods of analysis and separation of chiral flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-3-Hydroxydihydrofuran-2(3H)-one from Renewable Sources
Introduction: The Significance of (R)-3-Hydroxydihydrofuran-2(3H)-one
This compound, also known as (R)-3-hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Its stereocenter and lactone functionality make it a versatile starting material for the construction of complex molecular architectures. The growing demand for enantiomerically pure compounds in the life sciences has spurred the development of efficient and sustainable methods for its synthesis. Traditionally reliant on petrochemical feedstocks, the chemical industry is undergoing a paradigm shift towards renewable resources to mitigate environmental impact and ensure long-term sustainability.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound from renewable sources, targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to Renewable Synthesis
The synthesis of this compound from renewable feedstocks can be broadly categorized into two main strategies: chemo-catalytic conversion of biomass-derived molecules and biocatalytic transformations. Each approach offers distinct advantages in terms of scalability, stereocontrol, and environmental footprint.
Chemo-catalytic routes often leverage readily available chiral precursors from the "chiral pool" of natural products, such as L-malic acid, or utilize asymmetric catalysis to induce chirality. These methods are often well-established and can be scaled up for industrial production.
Biocatalytic routes employ enzymes or whole-cell systems to perform highly selective transformations, often under mild reaction conditions. The inherent stereoselectivity of enzymes makes them particularly well-suited for the synthesis of enantiomerically pure compounds.[4][5]
This guide will detail a protocol for each of these strategies, providing the rationale behind the experimental choices and ensuring the trustworthiness of the described methods.
Part 1: Chemo-Catalytic Synthesis from L-Malic Acid
L-malic acid, a naturally occurring dicarboxylic acid found in fruits, is an inexpensive and abundant renewable feedstock. Its inherent chirality makes it an excellent starting material for the synthesis of this compound. The overall strategy involves the selective reduction of one of the carboxylic acid groups of L-malic acid.
Reaction Pathway: From L-Malic Acid to this compound
The synthesis proceeds in two main steps:
-
Diesterification: Both carboxylic acid groups of L-malic acid are esterified to prevent the formation of unwanted side products and to activate the carboxyl groups for reduction.
-
Diastereoselective Reduction and Lactonization: The diester is then reduced, typically with a borohydride reagent. The resulting diol undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the desired γ-butyrolactone.
Caption: Chemo-catalytic synthesis of this compound from L-malic acid.
Detailed Experimental Protocol: Chemo-Catalytic Synthesis
Materials:
-
L-Malic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl) (optional, as an additive for borohydride reduction)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)
-
Silica gel (for column chromatography)
-
Hexane
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Protocol:
Step 1: Synthesis of Dimethyl L-malate [6][7]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 30 g (0.224 mol) of L-malic acid in 90 mL of anhydrous methanol. Cool the solution to -10 °C in an ice-salt bath.
-
Esterification: While stirring, slowly add 39 mL (0.55 mol) of thionyl chloride dropwise, maintaining the temperature below 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Reaction Completion and Work-up: Heat the mixture to reflux for 1 hour to ensure the reaction goes to completion. Cool the flask to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Neutralization and Extraction: To the residue, carefully add 125 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid (pH should be ~7). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.
Step 2: Reduction and Lactonization to this compound [6]
-
Reduction: Dissolve the crude dimethyl L-malate (approximately 0.2 mol) in 100 mL of methanol in a 500 mL round-bottom flask. Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride. Heat the mixture to reflux.
-
Controlled Addition of Reducing Agent: Add an additional 4.24 g (0.08 mol) of potassium borohydride portion-wise every 20 minutes over a period of 1 hour and 40 minutes (total of 5 additions). Continue to reflux for an additional 3 hours after the final addition.
-
Quenching and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction to room temperature. Remove the precipitated solids by filtration. Carefully acidify the filtrate to pH 3 with concentrated sulfuric acid, which will cause more solids to precipitate. Filter the mixture again and concentrate the filtrate under reduced pressure.
-
Lactonization: To the resulting viscous liquid (crude 1,2,4-butanetriol), add a catalytic amount of p-toluenesulfonic acid (e.g., 2 g, 0.01 mol). Heat the mixture to approximately 200 °C under vacuum. The product will distill as it is formed.
Step 3: Purification
-
Column Chromatography: The crude this compound can be purified by silica gel column chromatography.[8] A typical eluent system is a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a colorless liquid.
Part 2: Biocatalytic Synthesis from Glucose
This approach utilizes engineered microorganisms to convert a simple renewable feedstock, glucose, into the target molecule. This method offers the potential for a highly sustainable and environmentally friendly process. The pathway involves the biosynthesis of 3,4-dihydroxybutyric acid (3,4-DHBA), which exists in equilibrium with its lactone form, this compound.[5][9]
Metabolic Pathway: Engineered E. coli for 3,4-DHBA Production
An engineered strain of Escherichia coli can be designed to produce 3,4-DHBA from glucose. This involves the introduction of a synthetic metabolic pathway and the optimization of cofactor regeneration.[10][11]
Caption: Biocatalytic synthesis of this compound from glucose in engineered E. coli.
Detailed Protocol: Whole-Cell Biocatalysis
Materials:
-
Engineered E. coli strain capable of producing 3,4-DHBA
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Glucose (sterile solution)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Baffled shake flasks
-
Incubator shaker
-
Centrifuge
-
pH meter
-
Hydrochloric acid (HCl)
Protocol:
Step 1: Seed Culture Preparation
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics in a sterile culture tube.
-
Incubation: Incubate the culture overnight at 37 °C with shaking at 250 rpm.
Step 2: Production Culture
-
Inoculation: Inoculate 100 mL of LB medium in a 500 mL baffled shake flask with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Growth: Incubate the culture at 37 °C with shaking at 250 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Bioconversion: Add a sterile glucose solution to a final concentration of 20 g/L. Continue incubation at a reduced temperature (e.g., 30 °C) for 48-72 hours.
Step 3: Product Isolation and Lactonization
-
Cell Removal: After the bioconversion period, harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to pellet the cells.
-
Acidification and Lactonization: Decant the supernatant. To promote the lactonization of 3,4-dihydroxybutyric acid to this compound, acidify the supernatant to pH 2-3 with HCl.
-
Extraction: Extract the acidified supernatant with ethyl acetate (3 x volume of supernatant).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
The crude product can be purified by silica gel column chromatography as described in the chemo-catalytic protocol.
Part 3: Product Characterization and Quality Control
Accurate characterization of the synthesized this compound is crucial to confirm its identity, purity, and enantiomeric excess.
Analytical Techniques
| Technique | Purpose | Key Parameters to Observe |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and integration of protons. Absence of impurity signals.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Retention time and mass spectrum matching with a known standard. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (% ee). | Separation of the (R) and (S) enantiomers on a chiral stationary phase. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis. | Characteristic absorption bands for the lactone carbonyl (C=O) and hydroxyl (O-H) groups. |
Protocol: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., based on polysaccharide derivatives).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the synthesis of the valuable chiral intermediate, this compound, from renewable feedstocks. The choice between a chemo-catalytic or biocatalytic approach will depend on the specific requirements of the researcher, including scale, available resources, and desired level of sustainability. By following these detailed procedures and employing the recommended analytical techniques, researchers can confidently produce and characterize high-purity this compound for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient utilization of renewable feedstocks: the role of catalysis and process design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone [dspace.mit.edu]
- 6. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 7. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 8. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 9. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 10. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-3-Hydroxydihydrofuran-2(3H)-one as a Pivotal Chiral Precursor in Modern Drug Synthesis
Introduction: The Imperative of Chirality in Drug Design
In contemporary pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile.[1][2][3] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[3] Consequently, different enantiomers of a chiral drug can exhibit widely divergent pharmacological, toxicological, and metabolic properties.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[3]
This has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, which offer improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic profiles.[2][5][6] This shift has created a significant demand for enantiomerically pure chiral building blocks—versatile molecules that serve as starting points for the synthesis of complex drug candidates.[5][6] (R)-3-Hydroxydihydrofuran-2(3H)-one, a member of the chiral lactone family, has emerged as a particularly valuable precursor in this context, enabling the efficient and stereocontrolled synthesis of a variety of active pharmaceutical ingredients (APIs).
Physicochemical Properties & Safe Handling
This compound, also known as (R)-α-Hydroxy-γ-butyrolactone, is a versatile reagent whose physical and chemical properties are crucial for its effective use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (R)-3-hydroxyoxolan-2-one | [7][8] |
| Synonyms | (R)-Dihydro-3-hydroxy-2(3H)-furanone, (R)-2-Hydroxy-4-butanolide | |
| CAS Number | 19444-84-9 | [9] |
| Molecular Formula | C₄H₆O₃ | [10] |
| Molecular Weight | 102.09 g/mol | [10] |
| Appearance | Colorless to Yellow/Orange clear liquid | [10] |
| Purity | >98.0% (GC) is commercially available | [10] |
| Storage | Room temperature, recommended <15°C in a cool, dark place. Moisture sensitive, store under inert gas. |
Safety & Handling: While not classified as acutely hazardous, standard laboratory safety protocols are essential. Based on analogous compounds, it may cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[13]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid ingestion and inhalation. Wash hands thoroughly after handling.[13]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]
Synthetic Utility: The Versatility of a Chiral Lactone
The synthetic power of this compound stems from its trifunctional nature, all centered around a single, defined stereocenter. This allows for a sequence of controlled chemical transformations.
-
Lactone Ring Opening: The ester linkage is susceptible to nucleophilic attack (e.g., by amines, alkoxides, or organometallics), opening the ring to yield linear 2,4-dihydroxybutanamide or ester derivatives. This unmasks two distinct hydroxyl groups for further functionalization.
-
Hydroxyl Group Modification: The secondary alcohol at the C3 position can be oxidized, protected, or inverted (e.g., via a Mitsunobu reaction) to access different stereoisomers or introduce new functionalities.[7]
-
Carbonyl Group Chemistry: The lactone carbonyl can be reduced to the corresponding lactol, providing another avenue for synthetic diversification.
This versatility makes it a key intermediate for various complex molecules, including nucleoside analogues for antiviral therapies and chiral side-chains for anticancer agents.[7][14]
Protocol: Stereoselective Synthesis of a Protected (R)-2,4-Dihydroxybutanamide Intermediate
This protocol details the ring-opening of this compound with a primary amine, followed by selective protection of the primary hydroxyl group. This type of intermediate is a common precursor for modified nucleosides used in antiviral drug discovery.
Objective: To synthesize N-benzyl-(2R)-2,4-dihydroxybutanamide and selectively protect the primary alcohol, preserving the critical (R)-stereocenter for subsequent transformations.
Principle: The synthesis proceeds in two stages. First, the lactone ring is opened via aminolysis with benzylamine at elevated temperature, yielding a chiral diol. Second, the primary hydroxyl group is selectively protected as a silyl ether using tert-Butyldimethylsilyl chloride (TBDMSCl). The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol over the secondary alcohol.
Workflow Diagram:
Materials & Equipment:
-
This compound (>98%)
-
Benzylamine (≥99%)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 97%)
-
Imidazole (99%)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel (for column chromatography)
-
Round-bottom flasks, magnetic stirrer/hotplate, condenser, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure:
Part A: Aminolysis (Ring Opening)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.10 g, 50 mmol).
-
Add benzylamine (5.36 g, 5.9 mL, 50 mmol, 1.0 eq).
-
Heat the neat mixture to 80°C with stirring under a nitrogen atmosphere.
-
Scientist's Note: Running this reaction neat (solvent-free) is efficient, but ensure good stirring as the viscosity may change. The reaction is typically complete within 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
After cooling to room temperature, dissolve the crude product in ethyl acetate (100 mL).
-
Transfer to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess benzylamine, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-(2R)-2,4-dihydroxybutanamide as a viscous oil. This intermediate is often used directly in the next step without further purification.
Part B: Selective Protection
-
Dissolve the crude diol from Part A in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add imidazole (4.08 g, 60 mmol, 1.2 eq). Stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add TBDMSCl (7.92 g, 52.5 mmol, 1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Scientist's Note: The selectivity for the primary hydroxyl is driven by sterics. Adding the silylating agent slowly at 0°C minimizes the potential for di-silylation or reaction at the more hindered secondary alcohol.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting diol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, protected product.
Characterization:
-
Yield: Typically 70-85% over two steps.
-
Purity: Assessed by ¹H and ¹³C NMR.
-
Stereochemical Integrity: Enantiomeric excess (>99% ee) can be confirmed by chiral HPLC analysis, demonstrating that the protocol does not compromise the original stereocenter.
References
- 1. nbinno.com [nbinno.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 8. 3-hydroxydihydro-2(3H)-furanone 19444-84-9 [thegoodscentscompany.com]
- 9. lookchem.com [lookchem.com]
- 10. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Synthon: (R)-3-Hydroxydihydrofuran-2(3H)-one in Asymmetric Catalysis
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern asymmetric synthesis, the efficient construction of stereochemically complex molecules is paramount. (R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-α-Hydroxy-γ-butyrolactone, has emerged as a highly valuable and versatile chiral building block. Derived from the chiral pool, this molecule offers a compact scaffold containing a stereocenter, a lactone, and a secondary alcohol, providing multiple avenues for synthetic manipulation. Its utility is prominently demonstrated in the synthesis of high-value, biologically active molecules, where the precise control of stereochemistry is critical for therapeutic efficacy. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in the synthesis of key pharmaceutical agents and offering detailed protocols for its transformation.
Core Application I: Synthesis of the Bis-THF Core of HIV Protease Inhibitor Darunavir
One of the most significant applications of this compound is as a precursor to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This bicyclic furofuranol unit is the critical P2-ligand of Darunavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2] The specific stereochemistry of this fragment is essential for its high binding affinity to the HIV protease enzyme. While several synthetic routes to this core exist, pathways originating from chiral lactones like this compound represent a strategically sound approach.
Synthetic Strategy Overview
The conversion of this compound to the Darunavir core involves a sequence of stereocontrolled transformations. The fundamental logic is to utilize the existing stereocenter to direct the formation of new stereocenters during the construction of the second furan ring. A plausible and efficient pathway involves the protection of the hydroxyl group, stereoselective reduction of the lactone to a lactol, followed by an acid-catalyzed cyclization.
Caption: Synthetic workflow from this compound to the Darunavir core.
Protocol 1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This protocol outlines a representative multi-step synthesis. The choice of protecting group and reduction conditions is critical for controlling the stereochemical outcome.
Step 1: Protection of the Hydroxyl Group
-
Rationale: The C3 hydroxyl group is protected to prevent its interference in the subsequent reduction step and to influence the stereochemical approach of the reducing agent. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is commonly used.
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add imidazole (1.5 equiv.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-3-((tert-butyldimethylsilyl)oxy)dihydrofuran-2(3H)-one.
-
Step 2: Diastereoselective Reduction to Lactol
-
Rationale: The reduction of the lactone to a lactol must be performed at low temperature to prevent over-reduction to the diol. Diisobutylaluminium hydride (DIBAL-H) is an effective reagent for this transformation. The bulky protecting group on the C3-hydroxyl directs the hydride attack from the less hindered face, favoring the desired stereoisomer of the resulting lactol.
-
Procedure:
-
Dissolve the protected lactone (1.0 equiv.) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 equiv., 1.0 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude lactol, which is used directly in the next step.
-
Step 3: Deprotection and Cyclization
-
Rationale: The silyl protecting group is removed under acidic conditions, which concurrently catalyzes the intramolecular cyclization of the resulting hemiacetal with the free hydroxyl group to form the stable bicyclic furofuranol system.
-
Procedure:
-
Dissolve the crude lactol from the previous step in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection and cyclization by TLC.
-
Neutralize the reaction by the careful addition of saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[3][4]
-
| Step | Transformation | Key Reagents | Typical Yield | Stereoselectivity |
| 1 | Hydroxyl Protection | TBDMSCl, Imidazole, DCM | >95% | N/A |
| 2 | Lactone Reduction | DIBAL-H, Toluene, -78 °C | ~85-90% | High (product-dependent) |
| 3 | Deprotection/Cyclization | Aqueous HCl, THF | ~80-85% | High |
Core Application II: Synthesis of L-Carnitine
(S)-3-Hydroxydihydrofuran-2(3H)-one, the enantiomer of the topic molecule, serves as a crucial starting material for the industrial synthesis of L-Carnitine (Vitamin BT). L-Carnitine is an essential quaternary ammonium compound involved in fatty acid metabolism and is widely used in nutritional supplements and pharmaceuticals. The synthesis leverages the lactone's reactivity and proceeds with an inversion of stereochemistry at the C3 position.[5]
Mechanism and Synthetic Rationale
The synthesis involves two key steps. First, the hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is activated by converting it into a good leaving group, typically a sulfonate ester (e.g., mesylate or tosylate). Second, this activated intermediate undergoes nucleophilic attack by trimethylamine. This reaction proceeds via an intramolecular SN2 reaction to form an epoxide intermediate with inversion of configuration, which is then opened by another molecule of trimethylamine to yield L-Carnitine.[2][6]
Caption: Reaction pathway for the synthesis of L-Carnitine from (S)-3-hydroxy-γ-butyrolactone.
Protocol 2: Synthesis of L-Carnitine
This protocol is adapted from established industrial processes.[5][6]
Step 1: Hydroxyl Activation
-
Procedure:
-
Dissolve (S)-3-hydroxy-γ-butyrolactone (1.0 equiv.) in a suitable solvent such as dichloromethane.
-
Add triethylamine (1.6 equiv.) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.6 equiv.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
The resulting (S)-3-methanesulfonyloxy-γ-butyrolactone can be isolated after an aqueous workup, or the crude reaction mixture can be used directly in the next step.
-
Step 2: Conversion to L-Carnitine
-
Procedure:
-
Add the activated lactone from Step 1 to a concentrated aqueous solution of trimethylamine (approx. 25% w/w, 2.0-3.0 equiv.).
-
Seal the reaction vessel and stir at room temperature. The reaction progress can be monitored by HPLC. The reaction involves the formation of an (R)-epoxy intermediate, which is then opened by trimethylamine.[6]
-
After the reaction is complete (typically several hours), the L-Carnitine can be isolated by crystallization or ion-exchange chromatography.
-
| Step | Transformation | Key Reagents | Outcome |
| 1 | Hydroxyl Activation | Methanesulfonyl chloride, Triethylamine | Formation of a sulfonate ester |
| 2 | Amination | Aqueous Trimethylamine | Ring opening and formation of L-Carnitine with inversion of stereochemistry |
Further Applications and Future Outlook
The utility of this compound extends beyond these examples. Its derivatives are key intermediates in the synthesis of other important pharmaceuticals, such as the antiepileptic drug Brivaracetam.[7][8] The core γ-butyrolactone structure is a common motif in numerous natural products, making this chiral synthon a valuable starting point for their total synthesis.
Future research will likely focus on developing novel catalytic methods to directly functionalize the lactone ring, further expanding its synthetic utility. The development of biocatalytic routes to produce both enantiomers of 3-hydroxy-γ-butyrolactone with high purity will also enhance its accessibility and application in large-scale pharmaceutical manufacturing.[9]
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its strategic application significantly simplifies the asymmetric synthesis of complex and vital therapeutic agents like Darunavir and L-Carnitine. The protocols and insights provided herein demonstrate the causality behind the experimental choices, offering researchers a robust framework for leveraging this powerful chiral building block in their own synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile synthons like this compound will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 6. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (R)-3-Hydroxydihydrofuran-2(3H)-one in Polymer Chemistry
Introduction: A Versatile Monomer for Functional Biodegradable Polyesters
(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-α-hydroxy-γ-butyrolactone, is a chiral functionalized lactone that has garnered significant interest in the field of polymer chemistry. As a derivative of γ-butyrolactone (GBL), it serves as a valuable building block for the synthesis of advanced biodegradable polyesters. These polymers are poised to address the growing demand for sustainable materials in biomedical applications, such as drug delivery systems and tissue engineering, as well as in environmentally friendly plastics.
The presence of a pendant hydroxyl group in the polymer backbone after ring-opening polymerization (ROP) imparts hydrophilicity and provides a reactive site for post-polymerization modification. This allows for the tuning of the polymer's physical, chemical, and biological properties and the conjugation of bioactive molecules.
However, the polymerization of five-membered γ-lactones, including this compound, presents a thermodynamic challenge. The high stability of the lactone ring makes homopolymerization difficult to achieve, often resulting in low monomer conversion and depolymerization. To overcome this limitation, copolymerization with more readily polymerizable monomers, such as ε-caprolactone (ε-CL), has proven to be a successful strategy. This approach allows for the incorporation of the functional hydroxyl groups while achieving high monomer conversion and desirable polymer properties.
This application note provides a detailed overview of the applications of this compound in polymer chemistry, with a focus on its organocatalyzed ring-opening copolymerization with ε-caprolactone. Detailed protocols for the synthesis and characterization of the resulting functional polyesters are provided to guide researchers in this exciting field.
Organocatalyzed Ring-Opening Copolymerization: A Metal-Free Approach
The use of organocatalysts for the ring-opening polymerization of lactones has emerged as a powerful alternative to traditional metal-based catalysts. Organocatalysis offers several advantages, including milder reaction conditions, reduced metal contamination in the final polymer (which is crucial for biomedical applications), and often better control over the polymerization process.
Phosphazene bases, such as tert-BuP4, have been shown to be highly efficient catalysts for the ROP of lactones.[1] These strong, non-nucleophilic bases activate the monomer or the growing polymer chain, facilitating rapid and controlled polymerization.
Mechanism of Copolymerization
The proposed mechanism for the phosphazene-catalyzed copolymerization of this compound (HBL) and ε-caprolactone (ε-CL) involves a monomer activation pathway. The phosphazene base activates the hydroxyl group of an initiator (e.g., an alcohol) or the terminal hydroxyl group of a growing polymer chain, increasing its nucleophilicity. This activated initiator then attacks the carbonyl carbon of the lactone monomers, leading to ring-opening and chain propagation. The higher ring strain of ε-caprolactone generally leads to its faster incorporation compared to the more stable γ-lactone.
Figure 1: Simplified workflow of the organocatalyzed ring-opening copolymerization.
Experimental Protocols
Protocol 1: Organocatalyzed Bulk Copolymerization of this compound and ε-Caprolactone
This protocol describes the synthesis of a functional polyester via the bulk ring-opening copolymerization of this compound (HBL) and ε-caprolactone (ε-CL) using tert-butylimino-tris(pyrrolidino)phosphorane (tert-BuP4) as the catalyst and benzyl alcohol as the initiator.
Materials:
-
This compound (HBL, >98%)
-
ε-Caprolactone (ε-CL, >99%)
-
tert-BuP4 solution (1.0 M in hexane)
-
Benzyl alcohol (anhydrous, >99.8%)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Methanol (ACS grade)
-
Argon gas (high purity)
Procedure:
-
Monomer and Initiator Preparation: ε-Caprolactone is dried over CaH₂ and distilled under reduced pressure. This compound and benzyl alcohol are used as received after ensuring they are stored under an inert atmosphere and are anhydrous.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon. The desired amounts of this compound, ε-caprolactone, and benzyl alcohol are added to the flask in a glovebox or under a positive flow of argon.
-
Polymerization: The flask is placed in an oil bath preheated to 80°C. The tert-BuP4 solution is added via syringe to initiate the polymerization. The reaction mixture is stirred under argon.
-
Monitoring the Reaction: Aliquots can be taken at different time intervals to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired reaction time (e.g., 5-15 minutes for high conversion at 80°C), the reaction is quenched by the addition of a small amount of benzoic acid. The viscous polymer is dissolved in a minimal amount of dichloromethane.
-
Polymer Precipitation: The polymer solution is precipitated into a large volume of cold methanol with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
Figure 2: Step-by-step experimental workflow for the copolymerization.
Data Presentation: Polymer Characterization
The synthesized copolymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.
| Parameter | Technique | Typical Results for Poly(HBL-co-CL) |
| Monomer Conversion | ¹H NMR | ε-CL: >95%; HBL: 80-90% |
| Copolymer Composition | ¹H NMR | Controllable by monomer feed ratio |
| Number-Average Molecular Weight (Mₙ) | GPC/SEC | 10,000 - 20,000 g/mol |
| Dispersity (Đ) | GPC/SEC | 1.5 - 4.0 |
| Glass Transition Temperature (T₉) | DSC | Varies with copolymer composition |
| Melting Temperature (Tₘ) | DSC | Dependent on ε-CL content |
| Thermal Stability (Tₔ) | TGA | Decomposition onset > 200°C |
Applications and Future Perspectives
The pendant hydroxyl groups on the polyester backbone derived from this compound open up a wide range of possibilities for post-polymerization modification. These modifications can be used to attach drugs, targeting ligands, or other functional molecules, making these polymers highly suitable for various biomedical applications.[2][3]
Potential Applications:
-
Drug Delivery: The hydroxyl groups can be used to conjugate drugs, creating polymer-drug conjugates for controlled release applications. The biodegradability of the polyester backbone ensures that the carrier is safely eliminated from the body.
-
Tissue Engineering: The hydrophilicity and functionalizability of these polymers make them promising candidates for creating scaffolds that can support cell growth and tissue regeneration. The mechanical properties can be tuned by adjusting the copolymer composition.
-
Functional Biomaterials: Modification of the hydroxyl groups can be used to create surfaces with specific biological activities, such as antimicrobial or antifouling properties.
The development of efficient and controlled polymerization methods for functional lactones like this compound is a crucial step towards the creation of the next generation of advanced, sustainable, and functional polymeric materials. Future research will likely focus on achieving better control over the copolymer microstructure, exploring a wider range of comonomers, and developing novel post-polymerization modification strategies to further expand the application scope of these versatile polyesters.
References
Application Notes & Protocols for the Scale-Up Synthesis of (R)-3-Hydroxydihydrofuran-2(3H)-one
Introduction: The Significance of a Chiral Lactone
(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-α-Hydroxy-γ-butyrolactone, is a pivotal chiral building block in modern synthetic organic chemistry and pharmaceutical development. Its value lies in the stereospecific center, which serves as a crucial synthon for constructing more complex, enantiomerically pure molecules. This lactone is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including drugs for treating epilepsy and HIV.[1][2][3][4] The growing demand for such chiral compounds necessitates robust, economical, and scalable synthetic routes that can consistently deliver high-purity material.
However, transitioning from a bench-scale procedure to industrial production presents significant challenges. These include maintaining high enantioselectivity, managing reaction thermodynamics, ensuring process safety, and developing efficient purification strategies. This document provides a detailed guide to the primary synthetic strategies and offers a comprehensive protocol for a proven, scalable chemoenzymatic approach.
Strategic Overview: Pathways to this compound
The synthesis of this chiral lactone can be broadly categorized into chemical and biocatalytic methods. The choice of strategy often depends on factors like the cost of starting materials, catalyst availability, desired optical purity, and the scale of production.
Chemical Synthesis Routes
Chemical methods traditionally rely on asymmetric catalysis or the use of chiral pool starting materials.
-
Asymmetric Hydrogenation: A highly efficient modern approach involves the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides or γ-hydroxybutenolides.[2][5][6] This method can achieve excellent conversions (>99%) and enantiomeric excess (ee) (99%).[6] However, the cost and sensitivity of the chiral phosphine ligands and rhodium catalysts can be a consideration for large-scale manufacturing.
-
Reduction of Keto Esters: The enzymatic or catalytic reduction of β-keto esters is another established route.[1][7] This strategy's success hinges on the stereoselectivity of the reducing agent or catalyst.
-
From Chiral Pool Feedstocks: Readily available and inexpensive chiral molecules like malic acid or carbohydrates can be converted to the target lactone.[1][8][9][10] For instance, the selective reduction of (D)-malic acid esters provides a direct pathway to the (R)-lactone.[1][7] Similarly, the alkaline degradation of certain carbohydrates can yield the desired product, though this can sometimes lead to complex mixtures requiring challenging purifications.[1]
Biocatalytic and Chemoenzymatic Routes
Biocatalysis offers a powerful alternative, leveraging the inherent stereoselectivity of enzymes to produce optically pure compounds under mild conditions.
-
Chemoenzymatic Synthesis: This hybrid approach combines traditional chemical synthesis with an enzymatic resolution or transformation step. A notable example is the synthesis from malic acid, involving a chemical hydrogenation followed by a highly selective lipase-catalyzed hydrolysis.[8] This method is particularly attractive for scale-up due to the high efficiency of the enzymatic step and the potential for enzyme immobilization, which simplifies catalyst recovery and reuse.
-
Whole-Cell Biocatalysis: Advances in metabolic engineering have enabled the production of (S)-3-hydroxy-γ-butyrolactone directly from renewable feedstocks like D-xylose using engineered Escherichia coli.[11][12] This approach is promising from a green chemistry perspective, although optimizing fermentation titers and downstream processing for large-scale production is an active area of research.
Comparative Analysis of Synthetic Strategies
The following diagram and table summarize the primary routes, highlighting their respective merits and demerits for industrial application.
Caption: Key Synthetic Pathways to this compound.
| Strategy | Starting Materials | Key Transformation | Advantages for Scale-Up | Challenges for Scale-Up |
| Asymmetric Hydrogenation | γ-Butenolides | Rhodium-catalyzed hydrogenation[6] | High enantioselectivity (>99% ee); High yield. | High cost of chiral ligands and noble metal catalysts; Catalyst sensitivity. |
| Reduction of Malic Acid | D-Malic Acid | Selective reduction of ester | Inexpensive starting material from the chiral pool. | Often requires protecting groups; Stoichiometric reductants can generate waste. |
| Chemoenzymatic | D-Malic Acid | Lipase-catalyzed hydrolysis[8] | High enantioselectivity; Mild reaction conditions; Immobilized enzyme allows for reuse. | Requires a two-part synthesis (chemical + enzymatic); Enzyme stability and cost. |
| Whole-Cell Biocatalysis | D-Xylose, Glucose | Fermentation with engineered microbes[11][12] | Uses renewable feedstocks; Green process. | Lower product titers; Complex downstream processing and purification. |
Recommended Scale-Up Protocol: A Chemoenzymatic Approach from D-Malic Acid
This protocol is adapted from established literature for the (S)-enantiomer and represents a robust and scalable method for producing the target (R)-enantiomer with high optical purity.[8] It is a two-stage process involving the chemical synthesis of an intermediate followed by enzymatic hydrolysis.
Caption: Workflow for the Chemoenzymatic Synthesis and Purification.
Protocol Part A: Synthesis of (R)-β-Benzoyloxy-γ-butyrolactone (Intermediate)
This part of the process involves the conversion of D-malic acid into a suitable precursor for enzymatic hydrolysis. The exact conditions for esterification, acylation, and selective hydrogenation should be optimized at the lab scale before proceeding to pilot scale.
-
Esterification: D-Malic acid is first converted to its corresponding diester (e.g., dimethyl malate) using standard procedures (e.g., Fischer esterification with methanol and an acid catalyst).
-
Acylation: The free hydroxyl group of the diester is then protected, typically as a benzoyl ester, using benzoyl chloride in the presence of a base like pyridine.
-
Selective Reduction: The acylated diester undergoes selective reduction. A common method involves using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent, which preferentially reduces one ester group, leading to cyclization and formation of the protected lactone intermediate, (R)-β-benzoyloxy-γ-butyrolactone.
-
Work-up and Isolation: The reaction mixture is quenched, and the product is extracted into an organic solvent. The solvent is removed under reduced pressure to yield the crude intermediate, which can be purified by crystallization or used directly in the next step.
Protocol Part B: Enzymatic Hydrolysis and Purification
This stage leverages the high selectivity of lipase to hydrolyze the benzoyl group, yielding the desired chiral alcohol.
-
Reaction Setup:
-
To a temperature-controlled reactor equipped with an overhead stirrer, add a phosphate buffer solution (e.g., pH 7.0).
-
Add the crude (R)-β-benzoyloxy-γ-butyrolactone intermediate from Part A.
-
Introduce an organic solvent such as tert-butyl methyl ether (t-BME). This creates a two-phase system that continuously extracts the benzoic acid byproduct, preventing a drop in pH and potential enzyme inhibition.[8]
-
Add immobilized Candida rugosa lipase. The use of an immobilized enzyme greatly simplifies downstream processing as it can be easily recovered by filtration.[8]
-
-
Reaction Execution:
-
Maintain the reaction temperature at an optimal level for the lipase (typically 30-40 °C).
-
Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.
-
Monitor the reaction progress by taking periodic samples from the aqueous layer and analyzing for the disappearance of the starting material and the formation of the product via HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically >95% conversion), stop the agitation and allow the phases to separate.
-
Recover the immobilized enzyme by filtration. It can be washed and potentially reused.
-
Separate the aqueous and organic layers. The organic layer contains the benzoic acid byproduct.
-
Extract the aqueous layer multiple times with a hydrophilic organic solvent (e.g., ethyl acetate) to recover the this compound product.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Final Purification:
-
The crude product is purified by vacuum distillation to yield high-purity this compound.[13] The distillation should be performed carefully to avoid thermal degradation.
-
Critical Scale-Up Considerations
-
Thermal Management: The initial chemical reduction step can be exothermic. The reactor must have an adequate cooling capacity to maintain the target temperature, preventing side reactions and ensuring safety.
-
Mixing and Mass Transfer: In the two-phase enzymatic hydrolysis, efficient mixing is crucial for high reaction rates. The impeller design and agitation speed must be optimized to maximize the interfacial area between the aqueous and organic phases without causing excessive shear that could damage the immobilized enzyme.
-
pH Control: Although the in-situ extraction of benzoic acid provides a self-regulating pH system, monitoring the pH of the aqueous phase is advisable.[8] On a large scale, a pH controller with a base addition pump might be necessary as a backup.
-
Solvent Selection and Recovery: Solvent choice impacts extraction efficiency, safety (flammability), and environmental footprint. Implement solvent recovery and recycling systems to improve process economics and sustainability.
-
Purification Challenges: The final product is a relatively small, polar molecule. Purification by distillation must be conducted under high vacuum to keep the reboiler temperature low and prevent decomposition. The presence of impurities from carbohydrate degradation routes can make purification particularly difficult.[1]
Safety and Handling
All operations should be conducted in accordance with good industrial hygiene and safety practices. A thorough risk assessment must be performed before commencing any scale-up activity.
| Substance | Key Hazards | Handling Precautions |
| Sodium Borohydride | Flammable solid; Reacts with water to release flammable gases; Causes severe skin burns and eye damage. | Handle under an inert atmosphere. Keep away from water and acids. Wear appropriate PPE, including flame-retardant clothing, gloves, and eye protection. |
| Pyridine | Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer. | Use in a well-ventilated area or fume hood. Ground and bond containers. Wear chemical-resistant gloves and eye/face protection. |
| tert-Butyl Methyl Ether | Highly flammable liquid and vapor; Causes skin irritation. | Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Handle in a well-ventilated area. |
| (R)-3-Hydroxytetrahydrofuran (Analogue) | Combustible liquid; Causes skin and eye irritation.[14] | Wash hands thoroughly after handling. Wear protective gloves and eye protection. Store in a cool, well-ventilated place.[14] |
Note: This table is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[14][15][16]
References
- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Hydroxydihydrofuran-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of (R)-3-Hydroxydihydrofuran-2(3H)-one (R-3-HDHF). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify byproducts encountered during the synthesis of this critical chiral building block. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should expect when synthesizing (R)-3-HDHF from L-malic acid?
A1: When synthesizing (R)-3-HDHF, particularly from L-malic acid derivatives, byproducts typically arise from three main issues: over-reduction, incomplete reaction, or side-products from protecting groups. The most frequently observed impurities are:
-
1,2,4-Butanetriol: This is a classic byproduct resulting from the over-reduction of either the intermediate ester or the final lactone ring.
-
Residual Starting Materials/Intermediates: Incomplete conversion, often due to insufficient reducing agent or catalyst activity, can leave behind starting materials like dimethyl 2-hydroxysuccinate.
-
Deprotection Residues: In chemoenzymatic routes that use acyl protecting groups (e.g., benzoyl), the corresponding carboxylic acid (e.g., benzoic acid) will be generated during the hydrolysis step and must be removed.[1][2]
-
(S)-3-Hydroxydihydrofuran-2(3H)-one: The presence of the undesired enantiomer can occur if racemization takes place, typically under harsh acidic or basic conditions during workup.[2]
Q2: My enantiomeric excess (ee%) is lower than expected. What could be causing racemization?
A2: Loss of stereochemical integrity is a critical issue. The chiral center at C3 is susceptible to racemization under certain conditions. The primary cause is exposure to harsh acidic or basic environments, especially at elevated temperatures.[2] During workup, ensure that any pH adjustments are done carefully, ideally keeping the solution close to neutral. All reagents and solvents should be verified to be free of acidic or basic impurities that could catalyze epimerization.
Q3: My overall yield is consistently low. Beyond byproduct formation, what are the common pitfalls?
A3: Low yields can be attributed to several factors outside of simple byproduct formation. One common issue in syntheses starting from L-malic acid is the stability of the intermediate anhydride. For instance, (S)-2-acetoxysuccinic anhydride is moisture-sensitive and can hydrolyze back to the diacid if not handled under anhydrous conditions, preventing its successful reduction. Another factor can be the choice of reducing agent; borane complexes like borane dimethyl sulfide are highly effective but require strictly anhydrous and oxygen-free environments to maintain their reactivity.[3] Finally, product isolation can be a source of yield loss. R-3-HDHF is highly water-soluble, and repeated extractions with a suitable organic solvent (e.g., ethyl acetate) are necessary to recover it efficiently from aqueous workups.
Troubleshooting Guide: From Problem to Protocol
Problem 1: My analysis (NMR/GC-MS) shows a significant peak corresponding to 1,2,4-Butanetriol.
This is indicative of over-reduction, a common issue when using powerful hydride-based reducing agents.
Root Cause Analysis
The synthesis of (R)-3-HDHF from L-malic acid often proceeds through a diester intermediate, such as dimethyl 2-hydroxysuccinate.[3] The goal is to selectively reduce the two ester groups to alcohols, which then cyclize to form the lactone. However, strong reducing agents like lithium borohydride (LiBH₄) can further reduce the newly formed lactone carbonyl, opening the ring and resulting in 1,2,4-butanetriol.
Visualizing the Over-Reduction Pathway ```dot
Caption: Logic for separating benzoic acid from the desired product.
Solutions & Mitigation Protocols
The key is to exploit the acidic nature of the benzoic acid byproduct. By adjusting the pH of the aqueous phase, its solubility can be dramatically altered.
Experimental Protocol: Extractive Workup for Benzoic Acid Removal
-
After the enzymatic hydrolysis is complete, filter off the immobilized enzyme.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (e.g., tert-butyl methyl ether). [1]3. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is > 8. This converts benzoic acid to its highly water-soluble sodium salt, sodium benzoate.
-
Wash the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted starting material or other non-polar impurities. Discard the organic layers.
-
Crucially, do not acidify the aqueous layer yet. The product is in this layer. Proceed to extract the (R)-3-HDHF from the basic aqueous phase using a more polar solvent like ethyl acetate in multiple portions (e.g., 5 x 100 mL). The high polarity and repeated extractions are necessary due to the product's high water solubility.
-
Combine the organic extracts containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-3-HDHF.
This procedure ensures that the benzoic acid remains as a salt in the aqueous phase while the neutral lactone product is extracted into the organic phase.
References
Troubleshooting guide for reactions involving (R)-3-Hydroxydihydrofuran-2(3H)-one
Technical Support Center: (R)-3-Hydroxydihydrofuran-2(3H)-one
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile chiral building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as (R)-α-Hydroxy-γ-butyrolactone, is a chiral lactone with the molecular formula C₄H₆O₃.[1] It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] Its key structural features are a five-membered lactone (cyclic ester) ring and a stereocenter at the hydroxyl-bearing carbon, making it a crucial synthon for enantiomerically pure products.
| Property | Value | Source |
| Molecular Weight | 102.09 g/mol | [1][3] |
| Appearance | Colorless to Yellow/Orange clear liquid | [3] |
| Boiling Point | ~249 °C at 760 mmHg | [1] |
| Synonyms | Dihydro-3-hydroxy-2(3H)-furanone, α-Hydroxy-γ-butyrolactone | [1] |
| CAS Number | 19444-84-9 | [1] |
Q2: What are the recommended storage and handling conditions for this compound?
This compound is moisture-sensitive. The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] Therefore, proper storage is critical to maintain its purity and integrity.
-
Storage Temperature : Store in a cool, dark place, preferably below 15°C.[6]
-
Atmosphere : Store under an inert gas such as argon or nitrogen to prevent moisture absorption.[6]
-
Handling : Use only in a well-ventilated area or under a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can be irritating to the skin and eyes.[7] It is incompatible with strong oxidizing agents and strong bases.[7]
Q3: How does pH affect the stability of the lactone ring?
The stability of the γ-butyrolactone ring is highly pH-dependent. In acidic or basic aqueous solutions, an equilibrium exists between the closed-ring lactone form and the open-ring hydroxy acid form (γ-hydroxybutyric acid, or GHB).[5]
-
Under Basic Conditions : Hydrolysis is rapid, leading to the formation of the corresponding carboxylate salt (sodium γ-hydroxybutyrate if NaOH is used).[4] This reaction is generally irreversible.
-
Under Acidic Conditions : An equilibrium is established between the lactone and the free 4-hydroxybutyric acid.[5] If an alcohol is present as the solvent, this can lead to the formation of the corresponding 4-hydroxybutyrate ester through transesterification.[5]
This equilibrium is crucial to consider when planning reactions, work-ups, and purification steps.
Caption: pH-dependent equilibrium of the lactone ring.
Troubleshooting Guide for Synthesis
Q4: My reaction shows low conversion or has stalled completely. What are the likely causes and how can I fix it?
This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Possible Causes & Solutions:
-
Reagent Purity & Integrity :
-
Cause : The lactone may have degraded due to improper storage (exposure to moisture). Water can quench sensitive reagents like organometallics or deactivate catalysts. Solvents may contain peroxides or water.
-
Solution :
-
Verify Starting Material : Confirm the purity of the lactone using NMR or GC-MS. If necessary, purify it via distillation or column chromatography before use.
-
Use Dry Solvents : Always use freshly dried, anhydrous solvents. Ensure solvents are free from peroxides, especially ethers like THF.[8]
-
Check Other Reagents : Ensure all other reagents are pure and active. For example, titrate organolithium reagents before use.[9]
-
-
-
Catalyst Deactivation :
-
Cause : The catalyst (e.g., acid, base, metal complex) may be poisoned by impurities or may have degraded.
-
Solution : Use a fresh batch of the catalyst or a higher catalyst loading. If using a metal catalyst, ensure the reaction is run under a strict inert atmosphere to prevent oxidation.
-
-
Suboptimal Reaction Conditions :
-
Cause : The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
-
Solution :
-
Increase Temperature : Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction by TLC or LC-MS.
-
Extend Reaction Time : Allow the reaction to run for a longer period. Some reactions, even when appearing stalled, may proceed slowly to completion.[10]
-
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q5: My reaction is messy, with multiple side products. How can I improve selectivity?
The presence of two reactive sites—the hydroxyl group and the electrophilic lactone carbonyl—can lead to side reactions.
Possible Causes & Solutions:
-
Unwanted Reaction at the Hydroxyl Group :
-
Cause : In reactions targeting the lactone ring (e.g., reduction or Grignard addition), the free hydroxyl group can interfere by reacting with the reagent.
-
Solution: Use a Protecting Group : Protect the hydroxyl group before proceeding with the main reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or ethers (e.g., THP, MOM). The choice of protecting group depends on its stability under the subsequent reaction conditions.[11]
-
-
Lactone Ring Opening (Hydrolysis) :
-
Cause : As discussed in the FAQ, trace amounts of acid or base, often from reagents or during workup, can catalyze the opening of the lactone ring.[5]
-
Solution :
-
Control pH : Ensure the reaction medium is strictly neutral if ring-opening is not desired. Use non-nucleophilic bases if a base is required.
-
Careful Workup : Avoid strong acidic or basic aqueous washes during the workup.[9] Use a buffered solution or a mild wash (e.g., saturated ammonium chloride, saturated sodium bicarbonate) if necessary.
-
-
-
Incorrect Reaction Temperature or Reagent Addition :
-
Cause : High temperatures can provide the activation energy for undesired pathways.[10] Adding a reactive nucleophile too quickly can lead to localized high concentrations and side reactions.
-
Solution :
-
Lower Temperature : Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).
-
Slow Addition : Add highly reactive reagents (e.g., organometallics, hydrides) dropwise via a syringe pump to maintain a low concentration.[11]
-
-
Q6: I obtained a good crude yield, but I'm losing most of my product during purification. What's happening?
Product loss during isolation is often due to the physical properties of the product or its instability during the purification process.
Possible Causes & Solutions:
-
Product is Water-Soluble :
-
Cause : The presence of the hydroxyl group and the polar lactone can make the product and the starting material water-soluble, leading to its loss in the aqueous layer during extraction.
-
Solution :
-
Back-Extraction : After the initial extraction, re-extract the aqueous layer several times with a more polar organic solvent like ethyl acetate or dichloromethane.
-
Brine Wash : Before drying the organic layer, wash it with saturated sodium chloride (brine) to "salt out" the dissolved organic product, pushing it into the organic phase.
-
-
-
Product Instability on Silica Gel :
-
Cause : Silica gel is acidic and can cause degradation of sensitive compounds, such as elimination of the hydroxyl group or opening of the lactone ring.
-
Solution :
-
Use Neutralized Silica : Deactivate the silica gel by pre-treating it with a base, such as triethylamine (e.g., by adding 1% triethylamine to the eluent).
-
Alternative Stationary Phases : Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Alternative Purification : If possible, use other purification methods like distillation (for thermally stable, volatile compounds) or recrystallization (for solids).
-
-
-
Product is Volatile :
-
Cause : The product may be volatile and could be lost during solvent removal under high vacuum.
-
Solution : Remove the solvent using a rotary evaporator with careful control of the vacuum and bath temperature. Avoid leaving the product on a high-vacuum line for extended periods.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Protecting the Hydroxyl Group as a TBDMS Ether
This protocol provides a robust method for protecting the hydroxyl group, preventing it from interfering in subsequent reactions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an argon atmosphere.
-
Add imidazole (1.5 - 2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected lactone.
References
- 1. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 2. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 3. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing solvent conditions for (R)-3-Hydroxydihydrofuran-2(3H)-one synthesis
Welcome to the technical support hub for the synthesis of (R)-3-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a specific focus on the critical role of solvent conditions in achieving high yield and enantioselectivity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the asymmetric synthesis of this compound?
A1: The solvent system is not merely a medium for the reaction but an active participant that influences multiple facets of the synthesis. In reactions like the Sharpless Asymmetric Dihydroxylation (AD), a common route to the precursor of this compound, the solvent profoundly impacts the catalyst's activity and the stereochemical outcome.[1] For instance, the standard t-BuOH/water system in Sharpless AD reactions is crucial for creating a biphasic environment that facilitates the catalytic cycle, ensuring both the regeneration of the osmium catalyst and the proper conformation of the chiral ligand-catalyst complex for effective facial selection of the alkene.[2][3] An inappropriate solvent can lead to poor catalyst turnover, side reactions, or a catastrophic loss of enantioselectivity.
Q2: What are the primary synthetic routes where solvent optimization is key?
A2: Two predominant routes rely heavily on solvent conditions:
-
Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran: This is a powerful method to install the vicinal diol functionality with high enantioselectivity.[2][4][5] The subsequent oxidation and lactonization yield the target molecule. The solvent system, typically a 1:1 mixture of tert-butanol and water, is essential for mediating the interaction between the organic substrate and the inorganic reagents (oxidant, osmium tetroxide).[6]
-
Enzymatic Kinetic Resolution: This method often involves the resolution of racemic 3-hydroxydihydrofuran-2(3H)-one using lipases.[7][8] The choice of organic solvent is paramount as it affects the enzyme's stability, activity, and enantioselectivity.[9][10] Non-polar, hydrophobic solvents often favor high enantioselectivity by maintaining the enzyme's essential hydration layer without stripping it away, which more polar solvents might do.[9]
Q3: Can co-solvents or additives improve my reaction, and how do they work?
A3: Yes, additives can be highly effective. In Sharpless AD, methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate, which improves the catalytic turnover rate, especially for less reactive substrates.[2][6] In enzymatic resolutions, the addition of a small amount of water to an organic solvent is often necessary to activate the lipase.[11] However, excess water can promote unwanted hydrolysis instead of the desired transesterification. The key is to find the optimal solvent/additive balance that maximizes the desired catalytic activity and selectivity.
Troubleshooting Guide: Optimizing Solvent Conditions
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent and critical issue. The solvent system directly influences the chiral environment of the reaction.
Possible Cause A: Suboptimal Solvent System in Sharpless AD
-
Why it Happens: The standard t-BuOH/water (1:1) system is designed to create a pseudo-biphasic medium where the inorganic oxidant (like K₃[Fe(CN)₆]) resides in the aqueous phase and the organic substrate in the organic phase.[6] The reaction occurs at the interface. If the substrate has poor solubility in this system, the concentration at the catalytic site may be too low, allowing a non-selective background reaction to occur.[3] A secondary, less selective catalytic cycle can also become dominant if the primary cycle is inhibited.[2]
-
Troubleshooting Steps:
-
Verify Solvent Ratio and Purity: Ensure the t-BuOH and water are high purity and mixed in the correct 1:1 (v/v) ratio. Impurities can poison the catalyst.[12]
-
Screen Alternative Co-solvents: For substrates with poor solubility, consider partially replacing t-BuOH with other solvents. A systematic screening is recommended.
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C) often enhances enantioselectivity by favoring the more ordered, selective transition state over less-ordered, non-selective pathways.[12][13]
-
Possible Cause B: Inappropriate Solvent in Lipase-Catalyzed Resolution
-
Why it Happens: The solvent's polarity directly impacts the lipase's conformation and catalytic activity. Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation and loss of selectivity.[9] Conversely, very non-polar solvents might not sufficiently dissolve the substrate.
-
Troubleshooting Steps:
-
Follow Log P Rule: As a general guideline, solvents with a log P value between 1.5 and 4.0 (e.g., hexane, toluene, tert-butyl methyl ether) are often optimal for lipases.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities to find the best balance of substrate solubility and enzyme selectivity.[11]
-
Control Water Activity: For reactions in organic media, the amount of water is critical. Use molecular sieves to ensure anhydrous conditions if performing an esterification, or use a water-saturated organic solvent for hydrolysis.[7][11]
-
Decision Tree for Troubleshooting Low ee%
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-3-Hydroxydihydrofuran-2(3H)-one
Welcome to the technical support guide for the chromatographic purification of (R)-3-Hydroxydihydrofuran-2(3H)-one. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to overcome challenges in the lab.
This compound, also known as (R)-α-Hydroxy-γ-butyrolactone, is a valuable chiral building block in organic synthesis.[1][2] Its purification via column chromatography is often challenging due to its high polarity, stemming from the hydroxyl group and the lactone functionality. This guide addresses the specific issues you may encounter during its isolation.
Purification Workflow Overview
The general workflow for purifying this compound is a systematic process involving analytical assessment, careful preparation, and methodical execution. The following diagram outlines the critical steps from crude analysis to the isolation of the pure compound.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this polar lactone.
Issue 1: Poor Mobility on TLC (Low Rf Value)
Q: My compound, this compound, remains at the baseline (Rf ≈ 0) on a silica TLC plate, even when using 100% ethyl acetate. How can I get it to move?
A: This is a classic challenge with highly polar molecules. The stationary phase (silica gel) is highly polar, and your polar compound adsorbs to it very strongly. The mobile phase (eluent) must be polar enough to compete for these interaction sites and move the compound up the plate.[3]
Possible Causes & Solutions:
-
Insufficient Eluent Polarity: Ethyl acetate is not polar enough. You need to introduce a stronger, more polar solvent into your mobile phase.
-
Action: Try a gradient of methanol (MeOH) or acetone in a less polar co-solvent. Start with 1-5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc). For example, test solvent systems like 95:5 DCM:MeOH or 95:5 EtOAc:MeOH.[4]
-
Rationale: Methanol is a very polar solvent that can effectively disrupt the strong hydrogen bonding between your compound's hydroxyl group and the silica gel's silanol groups, leading to increased mobility.
-
-
Strong Secondary Interactions: If simple solvent systems don't work or cause streaking, you may need additives to mask strong interaction sites on the silica.
-
Action: For very stubborn polar compounds, a small amount of ammonium hydroxide can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol, and then use 1-10% of this stock solution in dichloromethane as your eluent.[5][6]
-
Rationale: The ammonia can help to deprotonate acidic silanol groups on the silica surface, reducing ionic interactions that can cause streaking or irreversible binding.
-
| Solvent System Tier | Composition | Target Compound Type |
| Standard Polar | 10-50% EtOAc in Hexanes | "Normal" polarity |
| High Polarity | 1-10% MeOH in DCM or EtOAc | Polar (like our target) |
| Very High Polarity | 1-10% of (10% NH₄OH in MeOH) in DCM | Very polar, basic amines |
Table 1: Recommended solvent systems for screening based on compound polarity.
Issue 2: Poor Separation & Peak Tailing
Q: I can see my compound moving, but the spot on the TLC is a long streak (tailing), and on the column, all my fractions are mixed. What's happening?
A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, overloading, or issues with the sample application.[7]
Possible Causes & Solutions:
-
Sample Overloading: You may be applying too much compound for the amount of silica gel.
-
Action: On a TLC plate, ensure you are spotting a very dilute solution. For column chromatography, a general rule is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[8]
-
Rationale: Overloading saturates the silica surface, preventing the establishment of a proper equilibrium. This leads to a non-ideal "band" shape that broadens and tails as it moves down the column.
-
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly interact with or even degrade sensitive compounds.[8] The lactone itself could be sensitive, or impurities might be affected.
-
Action: Deactivate the silica gel. Before packing, you can flush the column with your chosen eluent containing 1-2% triethylamine (TEA), followed by the eluent alone to remove excess TEA.[7]
-
Rationale: The basic TEA neutralizes the acidic silanol sites on the silica surface, minimizing strong ionic interactions that cause tailing.
-
-
Inappropriate Loading Solvent: Dissolving the sample in a solvent that is much more polar than your starting eluent can cause band broadening.
-
Action: Always dissolve your sample in the minimum amount of solvent possible.[9] Ideally, use the mobile phase itself. If the sample is not soluble, use a slightly more polar solvent (like DCM) and keep the volume minimal, or use the dry loading technique (see protocol below).
-
Rationale: Loading with a strong solvent causes the initial band to spread out rapidly and unevenly before the mobile phase can properly engage it, ruining the separation from the start.
-
Issue 3: Low or No Recovery of Compound
Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A: This frustrating situation can arise from several possibilities, ranging from irreversible binding to the compound eluting unexpectedly.[5]
Possible Causes & Solutions:
-
Irreversible Adsorption/Decomposition: The compound may have permanently stuck to the silica or degraded.
-
Action: Test your compound's stability on silica first. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate. If the original spot is gone or new spots have appeared, your compound is not stable to silica.[5]
-
Rationale: As mentioned, silica's acidity can catalyze decomposition for certain functional groups. If this is the case, you may need to switch to a different stationary phase like neutral alumina or Florisil, or use reverse-phase chromatography.[5]
-
-
Compound Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted immediately with the non-retained components.
-
Action: Always check the very first fractions collected. Concentrate a small portion of the initial eluate and check it by TLC.[5]
-
Rationale: The goal of chromatography is differential migration. If the eluent is too strong, all compounds, regardless of polarity, will be washed through the column with no separation. This is why starting with a less polar system and gradually increasing polarity is crucial.
-
-
Fractions are Too Dilute: Your compound may have eluted, but it's spread out over many fractions at a concentration too low to see on a TLC plate.
-
Action: Combine several fractions in the expected elution range and concentrate them on a rotary evaporator. Re-analyze the concentrated sample by TLC.[5]
-
Rationale: Tailing can cause the compound to elute over a very large volume. What appears to be empty fractions may contain small amounts of your product.
-
Caption: Troubleshooting decision tree for common chromatography issues.
Detailed Experimental Protocols
Protocol 1: TLC Solvent System Screening
Objective: To identify an optimal mobile phase that provides a target Rf value of 0.2-0.3 for this compound, ensuring good separation from impurities.[10]
Methodology:
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., acetone or DCM).
-
Spot Plate: Using a capillary tube, spot the dilute sample onto the baseline of several TLC plates.
-
Prepare Chambers: Prepare separate TLC chambers for each solvent system you plan to test (e.g., 9:1 EtOAc:Hexane, 100% EtOAc, 95:5 DCM:MeOH, 90:10 DCM:MeOH).
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain, as the target compound may not be UV-active).
-
Analyze: Calculate the Rf value for your target compound in each system. The ideal system will place the compound at an Rf of 0.2-0.3 and show maximum separation from other spots.
Protocol 2: Flash Column Chromatography (Dry Loading)
Objective: To purify the crude product when it has poor solubility in the chosen eluent. Dry loading ensures a concentrated, evenly applied starting band.[9][11]
Methodology:
-
Adsorb Sample onto Silica:
-
Dissolve the crude sample (e.g., 1g) in a suitable volatile solvent (e.g., acetone, DCM).
-
In a round-bottom flask, add 2-3 times the weight of the crude sample in silica gel (e.g., 2-3 g).
-
Swirl to create a slurry and then carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]
-
-
Pack the Column:
-
Select an appropriate column size for the total amount of silica to be used (adsorbed sample silica + main column silica).
-
Plug the bottom of the column with glass wool or cotton and add a thin layer of sand.
-
Fill the column with silica gel (e.g., 40g for a 40:1 ratio) using the desired eluent to create a slurry (slurry packing). Pack the column uniformly by tapping the side or using gentle air pressure, ensuring no cracks or bubbles form.[4]
-
Drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.
-
-
Load the Sample:
-
Carefully pour the silica-adsorbed sample powder onto the top layer of sand in the column, creating a neat, level band.
-
Add another thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elute and Collect:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply air pressure to achieve a steady flow rate (a solvent drop of ~2 inches/minute is a good starting point).[4]
-
Begin collecting fractions immediately. Monitor the separation by TLC analysis of the collected fractions.
-
References
- 1. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-3-Hydroxydihydrofuran-2(3H)-one
Welcome to the technical support center for (R)-3-Hydroxydihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chiral intermediate. My approach is to move beyond simple protocols and explain the fundamental principles guiding your experimental choices, ensuring both success and scientific integrity in your work.
Part 1: Foundational Analysis & FAQs
Before troubleshooting specific experimental issues, we must address a critical characteristic of the target compound. Understanding its physical state is paramount to selecting the correct purification strategy.
Frequently Asked Questions (FAQs)
Q1: My attempts to recrystallize this compound have failed. The compound remains a liquid or forms an oil. What is the primary issue?
A: The most likely reason for this issue is the intrinsic physical state of the compound. Pure this compound is a viscous liquid at room temperature.[1][2] Recrystallization is a purification technique fundamentally designed for solid compounds. Attempting to apply it to a substance that is a liquid at ambient temperatures will almost invariably lead to failure, often resulting in a phenomenon known as "oiling out," where the solute separates as a liquid instead of forming a crystal lattice.
Q2: If my compound is a liquid, what is the most effective method for purification?
A: For a liquid compound like this compound, the industry-standard and most effective purification method is vacuum distillation . This technique separates compounds based on differences in their boiling points. Given that this lactone has a relatively high boiling point (133 °C at 10 mmHg), performing the distillation under reduced pressure is crucial to prevent thermal decomposition.[2]
Q3: Are there any circumstances under which recrystallization of this compound might be possible?
A: While unconventional, it is not entirely impossible under specific conditions:
-
Low-Temperature Crystallization: If you have access to a cryostat or a freezer capable of reaching very low temperatures (e.g., -20°C to -80°C), it might be possible to solidify the compound and perform a recrystallization. However, this requires a solvent in which the compound is soluble at or near room temperature but insoluble at these very low temperatures.
-
Crude Product is a Solid: If your crude reaction mixture is a solid, it implies the presence of significant solid impurities. In this case, you could perform a "trituration" or a partial recrystallization to dissolve your target liquid lactone away from the solid impurities.
-
Derivative Formation: For characterization or chiral resolution, you might convert the hydroxyl group into a solid derivative (e.g., an ester or a urethane), recrystallize the solid derivative, and then cleave it to recover the purified liquid lactone.
Q4: What type of impurities are common in the synthesis of this lactone?
A: Depending on the synthetic route (e.g., hydrogenation of a maleate derivative or reduction of a succinic acid ester), common impurities can include unreacted starting materials, reaction solvents, and by-products like diethyl succinate.[3][4] Distillation is generally effective at removing these impurities.
Part 2: Troubleshooting Guide for Low-Temperature Recrystallization
This section is for researchers attempting the specialized low-temperature recrystallization of this compound.
Problem 1: My compound "oils out" instead of forming crystals, even at low temperatures.
-
Causality: This occurs when the solubility of the liquid compound is exceeded, but the conditions are not favorable for crystal nucleation and growth. The compound separates as a supercooled liquid. This is common when the cooling process is too rapid or the solvent is not ideal.
-
Solutions:
-
Slower Cooling: Decrease the rate of cooling significantly. Allow the solution to equilibrate at intermediate temperatures (e.g., 4°C) before moving to lower temperatures (-20°C or below). Slow cooling is critical for orderly crystal formation.[5]
-
Solvent System Modification: The chosen solvent may be too "good" of a solvent. Try a solvent pair system.[6] Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, diethyl ether) at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, proceed with slow cooling.
-
Increase Concentration: If the solution is too dilute, the compound may not reach the critical concentration needed for crystallization, even when cold. Before cooling, carefully evaporate some of the solvent to create a more concentrated solution.[7]
-
Problem 2: No crystals form at all, even after prolonged cooling.
-
Causality: The solution is likely undersaturated, or there is no nucleation event to initiate crystal growth. This can happen if too much solvent was used initially.[8]
-
Solutions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[7][9] The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: If you have a previously purified crystal of the compound, add a single, tiny seed crystal to the cold solution. This will act as a template for further crystal growth.[7]
-
-
Reduce Solvent Volume: As mentioned previously, your solution may be too dilute. Remove the solvent on a rotary evaporator and attempt the recrystallization again with less solvent.[9]
-
Problem 3: Crystal yield is very low.
-
Causality: This is often a consequence of using too much solvent, where a significant portion of the compound remains dissolved even at low temperatures due to its finite solubility.[8] It can also occur if the product is lost during filtration or transfer.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot (or warm) solvent required to fully dissolve the compound. This is a foundational principle of recrystallization.[5][8]
-
Chill the Solvent: Ensure the solution is thoroughly chilled before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove surface impurities without dissolving the product itself.[8]
-
Second Crop Recovery: Do not discard the filtrate (the mother liquor) immediately. Concentrate it by evaporating a significant portion of the solvent and re-cooling it. You can often recover a "second crop" of crystals, which can be combined with the first if purity is acceptable.[6]
-
Part 3: Data & Experimental Protocols
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19444-84-9 | [2] |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| Physical State | Liquid / Viscous Liquid (at 20°C) | [1] |
| Boiling Point | 133 °C / 10 mmHg | [2] |
| Density | ~1.309 g/mL at 25 °C | [2] |
| Refractive Index | n20/D ~1.468 | [2] |
| Solubility | Sparingly in Chloroform, Slightly in Methanol | [2] |
Table 2: Suggested Solvent Systems for Low-Temperature Recrystallization Screening
| Solvent System (Good/Poor) | Rationale |
| Ethyl Acetate / Hexane | A common system balancing polarity. Ethyl acetate solubilizes the polar lactone, while hexane acts as an effective anti-solvent.[10] |
| Acetone / Diethyl Ether | Acetone is a strong solvent for polar compounds. Diethyl ether can help reduce solubility upon cooling. |
| Dichloromethane / Hexane | Dichloromethane is a good initial solvent, and its volatility allows for easy concentration if needed. |
| Toluene | Aromatic solvents can sometimes promote crystallization of polar molecules. Worth testing directly at low temperatures.[11] |
Experimental Protocols
Protocol 1: Standard Purification via Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus rated for vacuum use. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Add the crude this compound to the boiling flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply the vacuum to the system.
-
Heating: Gently heat the boiling flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (likely residual solvent). Collect the main fraction distilling at a constant temperature, which should correspond to the boiling point of the product at the pressure you are maintaining (e.g., ~133 °C at 10 mmHg).
-
Completion: Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the product has been distilled or higher-boiling impurities are beginning to come over.
-
Shutdown: Allow the system to cool completely before slowly re-introducing air.
Protocol 2: Hypothetical Low-Temperature Recrystallization
-
Solvent Selection: In a small test tube, add ~50 mg of the crude compound. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the compound just dissolves.
-
Cooling Test: Place the test tube in a dry ice/acetone bath. If crystals form rapidly and redissolve upon warming, it is a promising solvent. If it oils out or nothing happens, test another solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk crude compound in a minimal amount of the chosen "good" solvent at room temperature.
-
Saturation (if using a solvent pair): While stirring, add the "poor" solvent dropwise until a persistent cloudiness appears. Add one or two drops of the "good" solvent to make it clear again.
-
Slow Cooling: Cover the flask and let it stand at room temperature for 30 minutes. Move it to a refrigerator (4°C) for 1-2 hours, then to a freezer (-20°C or lower) for several hours or overnight.
-
Isolation: Quickly filter the cold slurry through a pre-chilled Büchner funnel.
-
Washing: Wash the crystals with a very small amount of ice-cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Part 4: Visualization of Workflows
Diagram 1: Purification Decision Workflow
This diagram outlines the logical steps a scientist should take when deciding on the appropriate purification method for this compound.
Caption: Decision tree for selecting the correct purification method.
Diagram 2: Troubleshooting "Oiling Out"
This workflow provides a logical sequence of steps to address the common problem of a compound oiling out during a low-temperature crystallization attempt.
Caption: A systematic approach to solving the "oiling out" issue.
References
- 1. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]
- 3. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 4. US5030328A - Method of separating γ-butyrolactone from mixtures containing diethyl succinate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Stability issues of (R)-3-Hydroxydihydrofuran-2(3H)-one under acidic conditions
Welcome to the technical support center for (R)-3-Hydroxydihydrofuran-2(3H)-one (also known as (R)-α-Hydroxy-γ-butyrolactone). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development processes.
I. Understanding the Core Instability: Acid-Catalyzed Hydrolysis
This compound, like other γ-lactones, is susceptible to acid-catalyzed hydrolysis. In aqueous acidic environments, the lactone ring can open to form an equilibrium with its corresponding open-chain form, (R)-2,4-dihydroxybutanoic acid.[1][2] This equilibrium is pH-dependent, with lower pH values favoring the formation of the open-chain acid.[3] This fundamental reactivity is the root cause of many of the stability issues observed in experimental and analytical settings.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a new, more polar peak appearing in my HPLC analysis when using an acidic mobile phase. Is this related to the degradation of this compound?
Answer:
Yes, it is highly probable that the new, more polar peak is the hydrolyzed form of your compound, (R)-2,4-dihydroxybutanoic acid.
-
Causality: The acidic mobile phase catalyzes the hydrolysis of the lactone ring. The resulting carboxylic acid is significantly more polar than the parent lactone, leading to an earlier elution time (lower retention time) on a reverse-phase HPLC column. This phenomenon is well-documented for γ-butyrolactones.[1][2]
-
Diagnostic Steps:
-
Peak Identification: To confirm the identity of the new peak, you can collect the fraction and analyze it by mass spectrometry (LC-MS). The hydrolyzed product will have a molecular weight that is 18 Da (the mass of water) greater than the parent compound.
-
pH Gradient Study: Perform a series of injections where you systematically vary the pH of the mobile phase. You should observe that the area of the new peak increases as the pH of the mobile phase decreases.
-
-
Solutions & Protocol:
-
Adjust Mobile Phase pH: If your separation allows, increase the pH of your mobile phase to a less acidic level (e.g., pH 4-6). A pH closer to neutral will slow down the rate of hydrolysis.
-
Use a Buffered Mobile Phase: Employ a suitable buffer (e.g., phosphate or acetate buffer) to maintain a constant and optimal pH throughout the analysis.
-
Minimize Analysis Time: Use a shorter column or a faster flow rate to reduce the residence time of the analyte on the column, thus minimizing the time for on-column degradation to occur.
-
Temperature Control: Run your analysis at a lower temperature (e.g., 15-20°C). Elevated temperatures will accelerate the rate of hydrolysis.
-
Question 2: My reaction yield is consistently low when using an acidic catalyst in an alcoholic solvent. Could this be due to the instability of this compound?
Answer:
Yes, in addition to hydrolysis, the use of an alcoholic solvent under acidic conditions introduces a competing degradation pathway: acid-catalyzed alcoholysis.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by the alcohol solvent (e.g., methanol, ethanol). This results in the formation of the corresponding ester of (R)-2,4-dihydroxybutanoic acid (e.g., methyl (R)-2,4-dihydroxybutanoate).[4][5][6] This side reaction consumes your starting material, leading to a lower yield of your desired product. The extent of this reaction is dependent on the type of alcohol, its concentration, and the pH of the solution.[2][4][5][6]
-
Diagnostic Steps:
-
Analyze Reaction Byproducts: Use analytical techniques such as GC-MS or LC-MS to analyze your crude reaction mixture for the presence of the expected ester byproduct.
-
Control Experiment: Run a small-scale control reaction with only this compound, the acidic catalyst, and the alcoholic solvent. Monitor the disappearance of the starting material and the formation of the ester over time.
-
-
Solutions & Protocol:
-
Solvent Selection: If your reaction chemistry permits, switch to a non-nucleophilic, aprotic solvent (e.g., THF, dioxane, acetonitrile).
-
Catalyst Choice: Consider using a milder acidic catalyst or a solid-supported acid catalyst that may offer better selectivity and can be easily removed from the reaction mixture.
-
Temperature and Time Optimization: Run the reaction at the lowest possible temperature and for the shortest time necessary for the completion of the primary reaction.
-
In-situ Product Protection: If feasible, consider a reaction strategy where the hydroxyl group of your product is protected in situ to prevent side reactions.
-
Question 3: I'm observing poor reproducibility in my kinetic studies involving this compound in an acidic buffer. What could be the cause?
Answer:
Poor reproducibility in kinetic studies under acidic conditions often stems from inconsistent pH control and temperature fluctuations.
-
Causality: The rate of hydrolysis of the lactone is highly sensitive to both pH and temperature.[2] Minor variations in buffer preparation or temperature control between experiments can lead to significant differences in the rate of degradation, resulting in poor reproducibility.
-
Diagnostic Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated with fresh, certified standards before preparing your buffers.
-
Monitor Temperature: Use a calibrated thermometer to monitor the temperature of your reaction vessel throughout the experiment.
-
-
Solutions & Protocol:
-
Rigorous Buffer Preparation: Prepare your acidic buffers carefully and consistently. It is advisable to prepare a large batch of buffer for the entire series of experiments to minimize variability.
-
Use a Thermostatted Reaction System: Employ a water bath, oil bath, or a temperature-controlled reaction block to maintain a constant and uniform temperature.
-
Establish a Baseline Degradation Rate: Before initiating your kinetic experiments, determine the baseline degradation rate of this compound in your chosen buffer system. This will allow you to account for any inherent instability of the compound under your experimental conditions.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under acidic conditions?
The primary degradation product in an aqueous acidic medium is (R)-2,4-dihydroxybutanoic acid, formed through the hydrolysis of the lactone ring.[1][3] In the presence of an alcohol (ROH), the corresponding ester, (R)-2,4-dihydroxybutanoate ester, can also be formed.[4][5][6]
Q2: What is the general stability profile of this compound in acidic media?
The stability is inversely proportional to the acidity of the medium. It is relatively stable at a neutral pH but will hydrolyze at an accelerated rate as the pH decreases.[1][2] The rate of hydrolysis is also temperature-dependent, with higher temperatures leading to faster degradation.
Q3: Are there any recommended storage conditions to ensure the long-term stability of this compound?
For long-term storage, it is recommended to store this compound in a cool, dry place, protected from moisture. If stored as a solution, use a neutral, aprotic solvent and store at a low temperature (e.g., 2-8°C or frozen). Avoid preparing acidic aqueous stock solutions for long-term storage.
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you will need to perform forced degradation studies as outlined in the ICH Q1A(R2) guidelines.[7]
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Expose the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) and monitor the degradation over time.
-
Base Hydrolysis: Expose the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound at an elevated temperature.
-
Photostability: Expose the compound to light as per ICH Q1B guidelines.
-
Analytical Method Development: Develop an HPLC method (or other suitable technique) that can resolve the parent peak from all the degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines.
-
IV. Data Summary & Visualizations
Table 1: Factors Influencing the Stability of this compound in Acidic Conditions
| Parameter | Effect on Stability | Recommended Mitigation |
| Low pH (< 4) | Increased rate of hydrolysis | Buffer to a higher pH (4-6) if possible |
| High Temperature | Accelerated rate of hydrolysis | Conduct experiments at lower temperatures |
| Presence of Alcohols | Formation of ester byproducts | Use aprotic solvents |
| High Water Content | Promotes hydrolysis | Use dry solvents for non-aqueous reactions |
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. research.tus.ie [research.tus.ie]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Stereoisomer Showdown: A Comparative Guide to the Bioactivity of (R)- and (S)-3-Hydroxydihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Enantioselective Bioactivity in a Key Butyrolactone
In the intricate world of molecular biology, the three-dimensional arrangement of atoms within a molecule can be the deciding factor between therapeutic efficacy and inertness. This principle of stereochemistry is profoundly evident in the bioactivity of 3-hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone. This guide provides a comprehensive comparison of its two enantiomers, (R)-3-Hydroxydihydrofuran-2(3H)-one and (S)-3-Hydroxydihydrofuran-2(3H)-one, with a focus on their differential roles in microbial communication and their potential as chiral building blocks in pharmaceuticals.
The Decisive Role of Chirality in Biological Function
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their spatial arrangement leads to distinct interactions with chiral biological targets such as enzymes and receptors. This specificity is paramount in understanding the function of molecules like 3-hydroxydihydrofuran-2(3H)-one. The introduction of a hydroxyl group at the C-3 position of the γ-butyrolactone ring creates a chiral center, giving rise to the (R) and (S) forms, each with a unique biological signature.
Comparative Bioactivity: A Tale of Two Enantiomers
The most well-documented and significant bioactivity of 3-hydroxydihydrofuran-2(3H)-one and its derivatives lies in their role as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.
The Preeminence of the (R)-Enantiomer in Quorum Sensing
In the bacterium Streptomyces griseus, a substituted derivative of this compound, known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), acts as a microbial hormone.[1][2] A-factor is a crucial autoregulatory factor that, at extremely low concentrations, triggers a complex signaling cascade controlling secondary metabolism, including the production of the antibiotic streptomycin, and morphological differentiation (sporulation).[2][3]
The biological activity of A-factor is highly stereospecific. The natural and biologically active form possesses the (3R) configuration.[1] This specificity is dictated by the A-factor receptor protein, ArpA, which exhibits strict ligand specificity.[4] Studies using chemically synthesized, optically active tritium-labeled A-factor have confirmed that the binding affinity and subsequent biological response are exclusive to the (3R)-enantiomer.[4] The binding of A-factor to ArpA, a repressor protein, alleviates its repression of downstream genes, thereby initiating the streptomycin production and sporulation pathways.[5]
While direct comparative studies on the unsubstituted (R)- and (S)-3-hydroxydihydrofuran-2(3H)-one are less common in the literature, the extensive research on A-factor provides a strong basis for inferring that the (R)-enantiomer is the biologically active form in this quorum sensing system. The (S)-enantiomer is generally considered to be inactive or significantly less active in this context.
The (S)-Enantiomer: A Prized Chiral Synthon in Pharmacology
In contrast to the specific signaling role of the (R)-enantiomer, the (S)-enantiomer of 3-hydroxydihydrofuran-2(3H)-one is highly valued in the pharmaceutical industry as a versatile chiral building block.[6] Its specific stereochemistry is a critical starting point for the synthesis of a variety of complex chiral drugs. The enantiomerically pure (S)-form is a key intermediate in the production of several important pharmaceuticals, underscoring its significance in synthetic organic chemistry.
Quantitative Comparison of Bioactivity
| Enantiomer | Primary Bioactivity | Mechanism of Action | Quantitative Data (for derivatives) |
| This compound | Quorum Sensing Agonist (in Streptomyces) | Binds to the A-factor receptor protein (ArpA), relieving repression of genes for secondary metabolism and sporulation.[2][5] | A-factor (a derivative) has a binding constant (Kd) of 0.7 nM to its receptor.[4] |
| (S)-3-Hydroxydihydrofuran-2(3H)-one | Chiral Building Block in Pharmaceutical Synthesis | Serves as a stereospecific precursor for the synthesis of complex drug molecules.[6] | Not applicable (used as a synthetic intermediate). |
Experimental Protocols for Bioactivity Assessment
To determine the bioactivity of 3-hydroxydihydrofuran-2(3H)-one enantiomers, particularly in the context of quorum sensing, a common and effective method is the streptomycin production assay using an A-factor deficient mutant of Streptomyces griseus.
Protocol: Streptomycin Production Assay
This assay quantitatively measures the ability of a test compound to induce streptomycin production in a mutant strain of S. griseus that cannot produce its native A-factor.
Materials:
-
Streptomyces griseus A-factor deficient mutant strain
-
Spore suspension of the mutant strain
-
Yeast extract-malt extract (YEME) medium for pre-culture
-
Streptomycin production medium
-
This compound and (S)-3-Hydroxydihydrofuran-2(3H)-one solutions of known concentrations
-
A-factor (as a positive control)
-
Solvent control (e.g., ethanol)
-
Bacillus subtilis spore suspension (as an indicator strain for streptomycin activity)
-
Nutrient agar plates
-
Sterile paper discs
Methodology:
-
Pre-culture of S. griseus mutant: Inoculate the A-factor deficient mutant spores into YEME medium and incubate at 28°C with shaking for 48-72 hours.
-
Inoculation of production medium: Inoculate the streptomycin production medium with the pre-culture of the S. griseus mutant.
-
Addition of test compounds: Aliquot the inoculated production medium into separate flasks. Add the (R)- and (S)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one at various concentrations to be tested. Include a positive control with A-factor and a negative control with the solvent.
-
Incubation: Incubate the flasks at 28°C with shaking for 5-7 days.
-
Preparation of culture filtrates: After incubation, centrifuge the cultures to pellet the mycelia. Collect the supernatant (culture filtrate).
-
Bioassay for streptomycin activity:
-
Prepare nutrient agar plates seeded with a spore suspension of Bacillus subtilis.
-
Place sterile paper discs onto the agar surface.
-
Pipette a defined volume of each culture filtrate onto a separate paper disc.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data analysis: Measure the diameter of the inhibition zones around each paper disc. A larger inhibition zone corresponds to higher streptomycin production. Plot the diameter of the inhibition zone against the concentration of the test compounds to determine the dose-response relationship and the minimum effective concentration.
Visualizing the Molecular Logic
To better understand the concepts discussed, the following diagrams illustrate the A-factor signaling pathway and the experimental workflow for the streptomycin production assay.
Caption: A-factor signaling pathway in Streptomyces griseus.
Caption: Experimental workflow for streptomycin production bioassay.
Conclusion
The bioactivity of 3-hydroxydihydrofuran-2(3H)-one is a clear illustration of the principle of stereospecificity in biological systems. The (R)-enantiomer, through its substituted derivatives, is a potent signaling molecule in bacterial quorum sensing, essential for triggering antibiotic production and morphological changes in Streptomyces. In stark contrast, the (S)-enantiomer is a valuable chiral precursor in the pharmaceutical industry. This stark divergence in function underscores the critical importance of enantiomeric purity in both fundamental research and drug development. For researchers investigating quorum sensing or designing novel therapeutics, a thorough understanding of the distinct roles of these enantiomers is indispensable for informed experimental design and successful outcomes.
References
- 1. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and properties of A-factor-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A-factor-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of (R)-3-Hydroxydihydrofuran-2(3H)-one
Introduction: The Molecular Identity of a Key Chiral Synthon
(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-α-Hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of complex pharmaceuticals and natural products.[1] Its stereocenter and functional groups—a hydroxyl group and a lactone—make it a versatile intermediate. The precise and unambiguous confirmation of its structure and enantiomeric purity is paramount for its application in drug development and chemical synthesis, where even minor impurities can have significant consequences.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound. We will move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output. By comparing its spectral data with that of its structural isomer, 4-Hydroxydihydrofuran-2(3H)-one, and the parent compound, γ-Butyrolactone, we will highlight the nuances of spectroscopic interpretation for researchers, scientists, and drug development professionals.
Core Methodologies for Structural Elucidation
The structural confirmation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment of each atom.
-
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. For this compound, we expect to see distinct signals for the protons at positions 3, 4, and the hydroxyl group. The proton at C3 is directly attached to the chiral center and the hydroxyl-bearing carbon, making its chemical shift particularly informative. The protons at C4, being adjacent to the ring oxygen, will also have a characteristic downfield shift.
-
¹³C NMR Spectroscopy: This method maps the carbon skeleton. Key signals include the carbonyl carbon of the lactone (typically the most downfield signal), the carbon bearing the hydroxyl group (C3), and the carbon adjacent to the ring oxygen (C4).
-
Chiral Analysis with NMR: While standard NMR confirms the structure, it cannot distinguish between enantiomers. To determine enantiomeric purity, chiral analysis methods are necessary.[2] This can be achieved using chiral shift reagents or chiral solvating agents, which interact differently with the R and S enantiomers, causing their corresponding peaks in the NMR spectrum to separate.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for quickly identifying the presence of specific functional groups.
For this compound, two features are of primary diagnostic importance:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1770 cm⁻¹. This frequency is typical for a five-membered ring lactone (γ-lactone). The position of this band is sensitive to ring strain and substitution. For comparison, the C=O stretch in the parent γ-butyrolactone is also observed in this region.[4][5][6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (C₄H₆O₃), the molecular weight is approximately 102.09 g/mol .[7][8]
In an MS experiment, we would expect to see a molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 103). The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for 3(2H)-furanones involve the loss of small molecules like CO, CO₂, and water, which helps in piecing together the molecular structure.[9][10][11]
Comparative Spectroscopic Analysis
To truly understand the spectroscopic signature of this compound, it is instructive to compare it with structurally similar molecules. Here, we compare it with its parent compound, γ-Butyrolactone, and its isomer, 4-Hydroxydihydrofuran-2(3H)-one.
| Spectroscopic Feature | This compound | 4-Hydroxydihydrofuran-2(3H)-one | γ-Butyrolactone |
| ¹H NMR: C3-H | ~4.5 ppm (triplet) | ~2.5 ppm (multiplet) | ~2.5 ppm (quintet) |
| ¹H NMR: C4-H₂ | ~4.3 ppm (multiplet) | ~4.5 ppm (multiplet) | ~4.4 ppm (triplet) |
| ¹H NMR: OH | Present (broad singlet) | Present (broad singlet) | Absent |
| ¹³C NMR: C=O (C2) | ~175 ppm | ~177 ppm | ~178 ppm |
| ¹³C NMR: C3 | ~70 ppm (with OH) | ~35 ppm | ~28 ppm |
| ¹³C NMR: C4 | ~65 ppm | ~80 ppm (with OH) | ~69 ppm |
| IR: O-H Stretch (cm⁻¹) | ~3400 (broad) | ~3400 (broad) | Absent |
| IR: C=O Stretch (cm⁻¹) | ~1770 | ~1765 | ~1770[6] |
| MS: Molecular Ion (m/z) | 102 (or 103 for [M+H]⁺) | 102 (or 103 for [M+H]⁺) | 86 |
| Note: Exact chemical shifts (ppm) can vary depending on the solvent and instrument used. The values presented are typical estimates for comparative purposes. |
Key Distinctions:
-
The most significant difference in the ¹H NMR is the chemical shift of the proton at the hydroxyl-bearing carbon. In 3-hydroxy-...one, the C3-H is significantly downfield due to the adjacent oxygen of the hydroxyl group. In 4-hydroxy-...one, the C4-H is downfield, while the C3-H₂ protons are in a more typical alkyl region.
-
In the ¹³C NMR , the position of the hydroxylated carbon provides a clear distinction. It is C3 (~70 ppm) for our target compound and C4 (~80 ppm) for its isomer.
-
While IR spectroscopy easily distinguishes the hydroxylated compounds from γ-butyrolactone, it is less effective at differentiating between the 3-hydroxy and 4-hydroxy isomers, as both show similar O-H and C=O stretches.
-
Mass spectrometry will show the same molecular weight for the isomers but may exhibit subtle differences in fragmentation patterns due to the different locations of the hydroxyl group.
Workflow for Spectroscopic Characterization
The logical flow for analyzing a sample suspected to be this compound involves a multi-step, confirmatory approach.
Caption: Workflow for the spectroscopic identification of this compound.
Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (GC-MS Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the sample into the Gas Chromatograph. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and interpret the major fragment ions. Compare the obtained spectrum with a reference library if available.
Conclusion
The spectroscopic analysis of this compound is a clear example of how multiple analytical techniques are required for unambiguous structural and chiral characterization. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy is indispensable for determining the precise atomic connectivity and serves as the foundation for more advanced chiral analysis. By comparing the acquired data against known standards and structurally related isomers, researchers can confidently verify the identity and purity of this critical chemical synthon, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]
- 5. Butyrolactone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 8. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 9. imreblank.ch [imreblank.ch]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]
A Senior Application Scientist's Guide to Chiral HPLC Methodologies for (R)-3-Hydroxydihydrofuran-2(3H)-one Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. (R)-3-Hydroxydihydrofuran-2(3H)-one is a key chiral building block whose enantiomeric purity is critical for the efficacy of its downstream products. Ensuring this purity demands robust, precise, and reliable analytical methods.
This guide provides an in-depth comparison of established chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective analysis of 3-Hydroxydihydrofuran-2(3H)-one. We will move beyond mere protocols to explore the fundamental principles of chiral recognition, compare alternative approaches, and offer the field-proven insights necessary for effective method development and validation.
The Principle of Chiral Recognition: The Three-Point Interaction Model
At the heart of any successful chiral separation is the principle of differential interaction between the enantiomers and a chiral selector. The most widely accepted model for this is the "three-point interaction" rule, which posits that for enantioselective recognition to occur, there must be at least three simultaneous points of interaction between the chiral stationary phase (CSP) and one of the enantiomers.[1] These interactions can be a combination of hydrogen bonds, π-π interactions, steric hindrance, or dipole-dipole forces. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.
Below is a conceptual diagram illustrating this fundamental principle.
Method A: Polysaccharide-Based CSP under Normal Phase Conditions
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated onto a silica support, are the workhorses of the chiral separation field.[2] They offer broad applicability for a wide range of chiral compounds, including lactones.[3][4] The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion of parts of the analyte molecule into chiral grooves or cavities within the polysaccharide structure.
An excellent starting point for the analysis of 3-Hydroxydihydrofuran-2(3H)-one is based on a published method for a structurally similar compound, 4-(s-tolyl)dihydrofuran-2(3H)-one.[5]
Experimental Protocol: Method A
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Column | Cellulose-based CSP (e.g., Eurocel 01, Chiralcel OD) | Cellulose carbamate derivatives are well-documented for resolving lactone structures. The phenyl groups in the selector provide opportunities for π-π interactions, while carbamate linkages offer hydrogen bonding sites. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Heptane / 1-Butanol (99.9:0.1, v/v) | A low percentage of an alcohol modifier (the polar component) is crucial in normal phase. It modulates retention time without eliminating the enantioselectivity driven by the CSP. Butanol is chosen here, but 2-propanol or ethanol are also common and can alter selectivity.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Temperature | 20-25 °C | Chiral separations can be temperature-sensitive. Maintaining a consistent, near-ambient temperature is critical for reproducible retention times and resolution. Sub-ambient temperatures often increase resolution but also analysis time. |
| Detection | UV at 210 nm | The lactone carbonyl group provides sufficient absorbance at low UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Self-Validation and Expected Outcome
A successful separation with this method should yield baseline resolution (Rs > 1.5) of the two enantiomers. The (R)-enantiomer is the target analyte, but analysis of a racemic standard is essential during method development to confirm peak identity and calculate resolution. The low concentration of the alcohol modifier is expected to result in relatively long retention times, prioritizing resolution over speed.
Method B: Pirkle-Type "Brush" CSP
Developed by Professor William Pirkle, these "brush-type" CSPs involve smaller chiral molecules covalently bonded to the silica surface.[6] A common example is the Whelk-O 1, which is known for its versatility. The primary mechanism is π-π complexation, where the electron-rich aromatic rings of the analyte interact with the electron-deficient aromatic rings of the CSP (or vice versa). Hydrogen bonding and steric interactions further contribute to selectivity.[6] These columns offer excellent durability due to the covalent bonding of the selector.[6]
Experimental Protocol: Method B (Proposed)
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Column | (R,R)-Whelk-O 1 or similar Pirkle-type CSP | This π-acidic CSP is an excellent choice for compounds containing π-basic aromatic rings or other π-donor functionalities. While our target analyte lacks a strong aromatic group, the lactone and hydroxyl groups can still engage in the necessary hydrogen bonding and dipole interactions. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Pirkle-type columns often require a higher percentage of alcohol modifier compared to polysaccharide phases. The ratio of hexane to alcohol is the primary lever for adjusting retention. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) (Optional) | For acidic or highly polar analytes, a small amount of an acidic modifier can improve peak shape by suppressing unwanted ionic interactions with residual silanols on the silica surface.[1] For a neutral molecule like 3-hydroxydihydrofuran-2(3H)-one, this may not be necessary but is a valuable tool during optimization. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Temperature | 25 °C | A controlled temperature ensures reproducibility. |
| Detection | UV at 210 nm | Consistent with the analyte's chromophore. |
Alternative Technique: Chiral Capillary Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC presents a powerful alternative. This technique offers exceptionally high resolution and speed.[7] The most common chiral stationary phases for GC are derivatized cyclodextrins diluted in a polysiloxane polymer.[8][9] Chiral recognition occurs as the analyte partitions into the stationary phase and forms transient inclusion complexes with the chiral cyclodextrin cavity.[9]
Experimental Protocol: Method C (Proposed)
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Column | Cyclodextrin-based Capillary Column (e.g., Rt-βDEX series) | Derivatized beta-cyclodextrins are highly effective for separating a wide variety of chiral compounds, including lactones.[9][10] The specific derivative (e.g., permethylated, diacetylated) can dramatically alter selectivity. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary GC column dimensions for high-efficiency separations. |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides faster analysis and higher efficiency at optimal flow rates, but Helium is more commonly used for safety reasons. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, ramp 5 °C/min to 180 °C | A temperature gradient is typically required in GC to elute compounds in a reasonable time with good peak shape. The optimal program must be determined empirically. |
| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds and offers excellent sensitivity. Mass Spectrometry (MS) can also be used for definitive identification.[7] |
Performance Comparison Guide
The choice of analytical method is always a balance of performance, speed, cost, and available instrumentation. The following table provides a comparative summary of the discussed methodologies.
| Feature | Method A: Polysaccharide HPLC | Method B: Pirkle-Type HPLC | Method C: Chiral GC |
| Principle | Inclusion, H-bonding, Dipole-Dipole | π-π Interactions, H-bonding | Inclusion Complexation |
| Selectivity | Very broad applicability | Excellent for aromatic compounds | Excellent for volatile compounds |
| Mobile Phase | Non-polar solvents (Hexane/Heptane) with low % alcohol | Non-polar solvents with higher % alcohol | Inert Gas (Helium, Hydrogen) |
| Analysis Speed | Moderate to Slow | Moderate | Fast to Very Fast |
| Column Durability | Good (Coated phases can be sensitive to certain solvents) | Excellent (Covalently bonded) | Excellent |
| Pros | High success rate for diverse structures, extensive literature | Robust columns, predictable mechanism for certain compounds | High efficiency, fast analysis, low solvent waste |
| Cons | Can have long run times, some coated phases have solvent limitations | May not be effective for compounds lacking π-systems | Analyte must be volatile and thermally stable |
Method Selection Workflow
Choosing the right path for chiral method development is a systematic process. The diagram below outlines a logical workflow for selecting the optimal analytical technique for this compound.
Conclusion and Recommendation
For the routine quality control analysis of this compound, Method A (Polysaccharide-Based HPLC) stands out as the most promising starting point. Its broad applicability and the existence of established methods for similar structures provide a high probability of success.[2][5] The method is robust, utilizes standard HPLC instrumentation, and prioritizes the high resolution necessary for accurate purity assessments.
While Chiral GC (Method C ) offers superior speed, it requires confirmation of the analyte's thermal stability.[7] It is an excellent secondary option, particularly for high-throughput screening environments. Pirkle-type columns (Method B ) provide a complementary selectivity and should be explored if polysaccharide phases fail to deliver adequate resolution.[6]
Ultimately, the development of a chiral separation method is an empirical process.[11] This guide provides the logical framework and expert-driven starting points to navigate that process efficiently, ensuring that the final validated method is trustworthy, scientifically sound, and fit for its intended purpose in the rigorous environment of pharmaceutical and chemical research.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. azom.com [azom.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Determination of the Absolute Configuration of 3-hydroxydihydrofuran-2(3H)-one
For researchers and professionals in drug development and synthetic chemistry, the unambiguous assignment of the absolute configuration of a chiral molecule is a non-negotiable step. The enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. The molecule 3-hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its stereocenter at the C3 position dictates the three-dimensional arrangement of its hydroxyl group, making the determination of its (R) or (S) configuration fundamentally important.
This guide provides a comparative analysis of the primary analytical methodologies for determining the absolute configuration of 3-hydroxydihydrofuran-2(3H)-one. We move beyond simple protocol recitation to explore the underlying principles, causality behind experimental choices, and the self-validating systems within each technique, empowering researchers to select and execute the most appropriate strategy for their needs.
Method Selection: A Strategic Overview
The choice of analytical technique is contingent on several factors, including the physical state of the sample (crystalline solid vs. oil), the quantity of material available, the presence of suitable chromophores, and access to specialized instrumentation. A logical approach to method selection is crucial for an efficient and successful determination.
Caption: Decision workflow for selecting an appropriate analytical method.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration.[3] The technique relies on measuring the diffraction pattern of X-rays scattered by the electron clouds of atoms arranged in a highly ordered crystal lattice.
Causality of the Method: While a standard diffraction experiment reveals the connectivity and relative stereochemistry of a molecule, determining the absolute configuration requires the phenomenon of anomalous dispersion (or resonant scattering).[4] This occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. This interaction causes a phase shift in the scattered X-rays, which makes the diffraction pattern sensitive to the absolute spatial arrangement of the atoms. By analyzing these subtle differences (known as Bijvoet pairs), the true (R) or (S) configuration can be determined. The quality of the determination is statistically validated by the Flack parameter, which should refine to a value near 0 for the correct configuration.
Applicability to 3-hydroxydihydrofuran-2(3H)-one: The primary and most significant challenge is the requirement for a high-quality single crystal, which can be difficult to obtain for small, polar molecules or those that exist as oils at room temperature.[5][6] While the molecule contains oxygen atoms that can produce a weak anomalous signal with copper radiation (Cu-Kα), the presence of a heavier atom (e.g., bromine) incorporated through derivatization would yield a much stronger and more reliable signal.[4] A co-crystallization strategy with a suitable host molecule can also be employed to induce crystallization and facilitate analysis.[5]
| Parameter | Single-Crystal X-ray Diffraction |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[4] |
| Sample Requirement | High-quality single crystal (typically 0.1 - 0.5 mm).[7] |
| Success Rate | High, provided a suitable crystal is obtained. Co-crystallization techniques report success rates as high as 77-88% for obtaining a high-resolution structure.[5][7] |
| Analysis Time | Days to weeks, depending heavily on the ease of crystallization. |
| Key Advantage | Provides an unambiguous, definitive 3D structure and absolute configuration. |
| Key Limitation | Absolute dependence on obtaining a high-quality single crystal.[6] |
Experimental Protocol: X-ray Diffraction
-
Crystallization: Dissolve the enantiomerically pure 3-hydroxydihydrofuran-2(3H)-one in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol). Attempt crystallization via slow evaporation, vapor diffusion with an anti-solvent (e.g., hexanes), or slow cooling. Screen a wide variety of solvents and conditions.
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer. Collect diffraction data using an appropriate X-ray source, preferably Cu-Kα radiation to maximize the anomalous signal from the oxygen atoms.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other available algorithms.
-
Absolute Configuration Determination: Refine the structural model against the experimental data. Crucially, refine the Flack parameter. A value of 0(±~0.1) indicates the correct absolute configuration has been assigned. A value near 1 suggests the opposite configuration is correct.
NMR-Based Methods: Versatile Solution-State Analysis
NMR spectroscopy offers powerful solution-state alternatives that circumvent the need for crystallization. These methods work by converting the enantiomeric pair into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable in an achiral NMR environment.
Mosher's Ester Analysis
This is a widely used and reliable NMR technique for assigning the absolute configuration of chiral secondary alcohols.[8][9] The method involves derivatizing the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (Mosher esters).[10][11]
Causality of the Method: The core principle relies on the predictable anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the Mosher esters, the ester carbonyl, the Cα-CF₃ bond, and the Cα-OMe bond are assumed to be coplanar. This forces the phenyl group to one side of the molecule under investigation. Protons on one side of this plane will be shielded (shifted upfield, lower ppm) by the phenyl ring's magnetic field, while protons on the other side will be deshielded (shifted downfield, higher ppm). By preparing both the (R)-MTPA and (S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration can be deduced.[8][9] A consistent positive Δδ for one set of protons and a negative Δδ for the other confirms the assignment.
Caption: Workflow for Mosher's ester analysis.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification (Two separate reactions):
-
Reaction A: To ~1 mg of enantiopure 3-hydroxydihydrofuran-2(3H)-one in deuterated chloroform (CDCl₃) or pyridine-d₅ in an NMR tube, add a slight excess of (R)-(-)-MTPA chloride and a catalytic amount of dimethylaminopyridine (DMAP).
-
Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by ¹H NMR until the carbinol proton signal of the starting material disappears. The reactions are often run directly in the NMR tube.[10]
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the crude (S)-MTPA ester and the (R)-MTPA ester. It is also highly recommended to acquire 2D spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.[6][10]
-
Data Analysis:
-
Carefully assign all proton chemical shifts (δ) for both diastereomers.
-
Calculate the difference Δδ = δS - δR for each corresponding proton.
-
Map the signs of the Δδ values onto a conformational model of the molecule. Protons with Δδ > 0 are on one side of the MTPA plane, and those with Δδ < 0 are on the other.
-
Based on the established model for MTPA esters, assign the absolute configuration of the original alcohol stereocenter.[8]
-
Chiral Solvating Agents (CSAs)
An alternative NMR method involves the use of Chiral Solvating Agents (CSAs). Unlike derivatizing agents, CSAs do not form covalent bonds but instead form transient, non-covalent diastereomeric complexes with the analyte.[12][13]
Causality of the Method: The formation of these diastereomeric solvates relies on intermolecular interactions such as hydrogen bonding, dipole-dipole, or π-π stacking.[13] Because the two diastereomeric complexes are unequal in energy and shape, the enantiomers of the analyte experience different magnetic environments, leading to separate signals in the NMR spectrum.[14] This allows for not only the determination of enantiomeric purity but can also, in some cases, be used to infer absolute configuration if a consistent trend is established for a class of compounds with a specific CSA.[12]
Applicability to 3-hydroxydihydrofuran-2(3H)-one: The hydroxyl and lactone carbonyl groups of the molecule are ideal sites for hydrogen bonding with a suitable CSA. The process is often simpler and faster than Mosher's analysis because it avoids a chemical reaction and purification.[13] However, the magnitude of the signal separation (Δδ) can be small and highly dependent on concentration, solvent, and temperature.
| Parameter | Mosher's Ester Analysis | NMR with Chiral Solvating Agents |
| Principle | Covalent formation of diastereomers with distinct NMR spectra due to anisotropic effects.[8][9] | Non-covalent formation of transient diastereomeric complexes, leading to signal splitting in NMR.[12][13] |
| Sample Requirement | ~1-5 mg, non-recoverable. | ~1-5 mg, recoverable. |
| Success Rate | High, as long as derivatization is successful and spectra can be assigned. | Variable; depends on finding an effective CSA for the specific analyte.[14] |
| Analysis Time | 4-6 hours of active effort over 1-2 days.[8][9] | Minutes to hours. |
| Key Advantage | Well-established, reliable method with a strong predictive model. | Fast, non-destructive, and requires no chemical modification of the sample.[13] |
| Key Limitation | Requires chemical derivatization, can be difficult to interpret for conformationally flexible systems. | Signal separation can be small and sensitive to experimental conditions; assignment of absolute configuration is less direct than Mosher's. |
Chiroptical Methods: Electronic Circular Dichroism (ECD)
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for this purpose and is particularly sensitive to the stereochemistry of molecules containing chromophores.[15][16]
Causality of the Method: A chromophore in a chiral environment will absorb left- and right-circularly polarized light to different extents, resulting in a signed ECD spectrum (Δε vs. wavelength).[16] This spectrum is a unique fingerprint of the molecule's absolute configuration. The absolute configuration can be determined by comparing the experimental spectrum to that of a known, authentic standard.[15][17] If an authentic standard is unavailable, the experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations (typically Time-Dependent Density Functional Theory, TDDFT).[16][18] A good match between the experimental and the calculated spectrum for a given enantiomer allows for a confident assignment of the absolute configuration.
Applicability to 3-hydroxydihydrofuran-2(3H)-one: The lactone functional group contains a carbonyl chromophore that exhibits an n→π* electronic transition, typically around 210-230 nm. This transition is inherently chiral and will give rise to a Cotton effect in the ECD spectrum, making the molecule suitable for this analysis.[19] The sign and intensity of this Cotton effect are directly related to the absolute configuration at the C3 stereocenter.
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Spectral Acquisition: Record the ECD spectrum using a CD spectropolarimeter, scanning through the wavelength range of the relevant chromophore (e.g., 190-300 nm for the lactone).
-
Data Analysis (Method A - Comparison with Standard): If an authentic sample of known configuration is available, record its ECD spectrum under identical conditions. The absolute configuration of the unknown is the same as the standard if the spectra are identical, and opposite if they are mirror images.[17]
-
Data Analysis (Method B - Computational Approach):
-
Build 3D models of both the (R) and (S) enantiomers of 3-hydroxydihydrofuran-2(3H)-one.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, calculate the theoretical ECD spectrum using TDDFT.
-
Generate a Boltzmann-averaged ECD spectrum for both the (R) and (S) enantiomers based on the relative energies of their conformers.
-
Compare the experimental spectrum with the calculated spectra for (R) and (S). A strong agreement in the signs and relative intensities of the Cotton effects allows for the assignment of the absolute configuration.[16][18]
-
| Parameter | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of left and right circularly polarized light by a chiral chromophore.[16] |
| Sample Requirement | < 1 mg, recoverable. |
| Success Rate | High, especially when combined with computational methods. |
| Analysis Time | Hours (for experimental); can extend to days if extensive computation is required. |
| Key Advantage | Highly sensitive, requires very little sample, non-destructive. |
| Key Limitation | Requires a suitable chromophore; interpretation can be complex and may necessitate computational resources if a standard is not available.[19] |
Conclusion and Recommendations
The determination of the absolute configuration of 3-hydroxydihydrofuran-2(3H)-one can be approached with high confidence using several orthogonal techniques.
-
If the sample is crystalline, Single-Crystal X-ray Diffraction is the preferred method due to its definitive and unambiguous nature. The effort required to obtain a suitable crystal is rewarded with a complete and verifiable 3D structure.
-
For non-crystalline samples (oils or amorphous solids), Mosher's Ester Analysis is the most robust and well-established alternative. It provides a clear and interpretable result based on fundamental NMR principles, and its requirement for preparing both diastereomers serves as an internal validation of the result.
-
Electronic Circular Dichroism (ECD) is an excellent, highly sensitive method that requires minimal sample. It is particularly powerful when coupled with modern computational chemistry, which can provide a theoretical spectrum for comparison, circumventing the need for an authentic standard.
By understanding the principles, advantages, and limitations of each technique, researchers can develop a logical, efficient, and scientifically rigorous workflow to confidently assign the absolute configuration of this critical chiral building block.
References
- 1. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Synthetic Routes of (R)-3-Hydroxydihydrofuran-2(3H)-one: Strategies and Protocols
(R)-3-Hydroxydihydrofuran-2(3H)-one , also known as (R)-3-hydroxy-γ-butyrolactone (R-HGB), stands as a pivotal chiral building block in modern organic synthesis. Its structural motif is integral to a range of pharmacologically active molecules, including cholesterol-lowering statins and potent anti-HIV protease inhibitors.[1][2] The precise installation of the stereocenter at the C3 position is a critical challenge that dictates the biological activity of the final therapeutic agent. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to R-HGB is a subject of intense research and industrial interest.
This guide provides a comparative analysis of the predominant synthetic strategies for accessing enantiomerically pure R-HGB. We will delve into the mechanistic rationale behind different approaches, present objective comparisons supported by experimental data, and provide detailed protocols for key methodologies. The aim is to equip researchers, chemists, and process development professionals with the knowledge to select and implement the most suitable synthetic route for their specific objectives, whether for bench-scale discovery or large-scale manufacturing.
Strategic Overview: Pathways to a Key Chiral Intermediate
The synthesis of R-HGB can be broadly categorized into three major strategies, each with its own set of advantages and challenges:
-
Chiral Pool Synthesis: This classical approach leverages naturally occurring, inexpensive chiral molecules as starting materials, where the desired stereochemistry is already pre-installed. (R)-Malic acid is the most prominent starting material in this category.
-
Chemoenzymatic Synthesis: This strategy combines the versatility of chemical synthesis with the unparalleled stereoselectivity of enzymes. Typically, a racemic intermediate is synthesized chemically and then resolved enzymatically to isolate the desired (R)-enantiomer.
-
Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst to convert a prochiral substrate into the chiral product with high enantioselectivity. Asymmetric hydrogenation of a keto-lactone precursor is a prime example.
The following sections will explore each of these routes in detail.
Route 1: Synthesis from the Chiral Pool – (R)-Malic Acid
The utilization of (R)-malic acid is a well-established and cost-effective method, capitalizing on a readily available and inexpensive chiral starting material. The core transformation involves the selective reduction of the two carboxylic acid functionalities to form the required 3,4-dihydroxybutyric acid intermediate, which spontaneously cyclizes to the target lactone.
Causality and Experimental Rationale
The primary challenge in this route is achieving selective reduction. Direct reduction of the diacid is difficult and often unselective. Therefore, a common strategy involves first converting the diacid to a diester, typically the dimethyl ester. This esterification serves two purposes: it activates the carboxyl groups for reduction and allows for differentiation in reactivity. The subsequent reduction is most effectively carried out using a borohydride reagent. Alkali metal borohydrides, such as lithium borohydride, are often employed for their efficacy in reducing esters.[2][3] The reaction proceeds through the formation of an intermediate diol-ester, which, upon acidification during workup, readily undergoes intramolecular transesterification (lactonization) to yield the thermodynamically stable five-membered γ-lactone ring.
Workflow Diagram: (R)-Malic Acid Route
Caption: Synthesis of R-HGB from (R)-Malic Acid.
Advantages & Disadvantages
-
Advantages: Utilizes an inexpensive, naturally abundant chiral starting material. The reaction sequence is relatively straightforward and avoids the need for complex chiral catalysts.
-
Disadvantages: The process involves multiple steps (esterification, reduction, lactonization). The use of borohydride reagents requires careful handling, and the selectivity of the reduction can be sensitive to reaction conditions, potentially leading to side products.
Route 2: The Chemoenzymatic Approach – Enzymatic Kinetic Resolution
Chemoenzymatic methods offer an elegant solution for obtaining high enantiopurity by exploiting the exquisite selectivity of enzymes. A common tactic is the kinetic resolution of a racemic mixture. For R-HGB, this often involves the lipase-catalyzed hydrolysis of a racemic 3-acyloxy-γ-butyrolactone.
Causality and Experimental Rationale
This strategy begins with the non-stereoselective synthesis of a racemic precursor, such as (R,S)-3-benzoyloxy-γ-butyrolactone, which can be prepared from readily available D,L-malic acid.[4] The key step is the enzymatic resolution. Lipases, such as those from Candida rugosa, are highly effective for this transformation. The enzyme selectively recognizes and hydrolyzes one enantiomer (in this case, the (R)-ester) to the corresponding alcohol (R-HGB), while leaving the other enantiomer ((S)-ester) largely unreacted.
The choice of enzyme and reaction medium is critical. Immobilizing the lipase on a solid support like Amberlite XAD-7 simplifies catalyst recovery and reuse, prevents the formation of problematic emulsions, and can stabilize the enzyme's activity.[4] Running the reaction in a two-phase system (e.g., tert-butyl methyl ether and water) allows for the in-situ extraction of the benzoic acid byproduct, which can otherwise lower the pH and inhibit the enzyme.[4] This approach has been successfully implemented on an industrial scale, demonstrating its robustness and scalability.[4]
Workflow Diagram: Chemoenzymatic Resolution
Caption: Chemoenzymatic synthesis via kinetic resolution.
Advantages & Disadvantages
-
Advantages: Can achieve very high enantiomeric excess (>99% ee). Enzymes are biodegradable and operate under mild conditions. The process has proven scalability.[4]
-
Disadvantages: The maximum theoretical yield for a kinetic resolution is 50%. It requires an efficient method to separate the desired product from the unreacted starting material.
Route 3: Asymmetric Catalysis – Stereoselective Reduction
Asymmetric catalysis represents the most atom-economical approach, where a small quantity of a chiral catalyst generates a large amount of a single enantiomer product from a prochiral substrate. For R-HGB, the key reaction is the asymmetric hydrogenation of 3-oxodihydrofuran-2(3H)-one.
Causality and Experimental Rationale
This route hinges on the design of a chiral metal complex that can effectively coordinate to the substrate and deliver hydrogen to one specific face of the ketone. Ruthenium complexes bearing chiral phosphine ligands, such as BINAP, are archetypal catalysts for the asymmetric hydrogenation of β-keto esters and related compounds.[5] The catalyst creates a chiral environment around the ketone, forcing the hydrogen to add from a less sterically hindered direction, thereby generating one enantiomer in excess.
The success of this method is highly dependent on the catalyst structure, solvent, hydrogen pressure, and temperature. While conceptually elegant, identifying the optimal catalyst and conditions for a specific substrate can require significant screening and optimization. The synthesis of the 3-oxodihydrofuran-2(3H)-one precursor must also be considered in the overall efficiency of the route.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Asymmetric catalytic route to R-HGB.
Advantages & Disadvantages
-
Advantages: High atom economy with a theoretical yield of 100%. Catalytic process reduces waste. Can achieve high yields and enantioselectivities.
-
Disadvantages: Chiral catalysts and ligands can be expensive and sensitive to air or moisture. The precursor substrate may not be readily available. Requires specialized high-pressure hydrogenation equipment.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: (R)-Malic Acid | Route 2: Chemoenzymatic | Route 3: Asymmetric Catalysis |
| Starting Material | (R)-Malic Acid | D,L-Malic Acid (for precursor) | 3-Oxodihydrofuran-2(3H)-one |
| Key Reagent/Catalyst | LiBH₄ or NaBH₄ | Lipase (e.g., Candida rugosa) | Chiral Ruthenium Complex (e.g., Ru-BINAP) |
| Theoretical Max. Yield | ~100% | 50% (for resolution step) | 100% |
| Reported Overall Yield | Variable, typically moderate to good | ~80% (of theoretical max)[4] | Often high (>90%) |
| Enantiomeric Excess (ee) | >99% (retains stereocenter) | >99% | >95% (catalyst dependent) |
| Scalability | Moderate | Excellent (proven at >1000 kg scale)[4] | Good, but requires specialized equipment |
| Key Advantage | Inexpensive chiral source | Exceptional enantiopurity, mild conditions | High atom economy, catalytic |
| Key Disadvantage | Multi-step, use of hydrides | 50% yield limit, product separation | High cost of catalyst, optimization required |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from L-Malic Acid (Illustrative)
Note: This protocol is adapted from patent literature describing the synthesis of the (S)-enantiomer from L-malic acid. The procedure for the (R)-enantiomer from D-malic acid is analogous.[3]
-
Esterification: A solution of L-Malic acid (50 g, 0.37 mol) in 500 mL of anhydrous methanol containing 1% hydrogen chloride is refluxed for 3 hours to form the dimethyl ester.[3]
-
Solvent Exchange: The solution is concentrated to a syrup and then dissolved in 200 mL of tetrahydrofuran (THF).[3]
-
Reduction: The THF solution of dimethyl L-malate is added dropwise to a stirred suspension of lithium borohydride in THF at a temperature maintained between -10°C and 60°C. The reaction is monitored by TLC until the starting material is consumed.
-
Quenching and Lactonization: The reaction is carefully quenched by the slow addition of an acid (e.g., aqueous HCl) while cooling in an ice bath. The acidification catalyzes the cyclization to the lactone.
-
Extraction and Purification: The product is extracted from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[3] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure (S)-3-hydroxydihydrofuran-2(3H)-one.
Protocol 2: Lipase-Catalyzed Hydrolysis of (S)-β-Benzoyloxy-γ-butyrolactone
Note: This protocol describes the synthesis of the (S)-enantiomer. For the (R)-enantiomer, one would start with racemic material and isolate the (R)-alcohol.[4]
-
Reaction Setup: A reaction vessel is charged with (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) (1.85 kg), tert-butyl methyl ether (TBME), and water.[4]
-
Enzyme Addition: Immobilized Lipase OF (from Candida rugosa) on Amberlite XAD-7 is added to the biphasic mixture.[4]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-40°C). The progress of the hydrolysis is monitored by HPLC, measuring the consumption of the S-BBL substrate. The use of the immobilized enzyme and the two-phase system eliminates the need for pH adjustment during the reaction.[4]
-
Workup: Upon completion, the immobilized enzyme is removed by filtration. The layers of the filtrate are separated.
-
Isolation: The aqueous layer, containing the product (S)-3-hydroxy-γ-butyrolactone (S-HGB), is washed with TBME to remove any remaining starting material or benzoic acid. The aqueous solution is then concentrated under vacuum.
-
Purification: The crude S-HGB is purified by distillation to yield the final product. A scaled-up reaction at the 1,850-kg level reported an isolated yield of 80%.[4]
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several distinct strategies.
-
The chiral pool approach starting from malic acid remains a viable and economical option, particularly for moderate-scale synthesis where the cost of starting materials is a primary driver.[2][3]
-
Asymmetric catalysis offers the most elegant and atom-efficient pathway, though it may be associated with higher initial development costs for catalyst screening and the need for specialized equipment.
-
The chemoenzymatic route has emerged as a powerful industrial method, demonstrating excellent scalability and delivering a product of exceptionally high enantiomeric purity.[4] Its main drawback is the inherent 50% yield limit of a classic kinetic resolution, which can be overcome with more advanced deracemization strategies.
The choice of the optimal route depends on a careful evaluation of factors including production scale, cost constraints, available equipment, and the required level of enantiopurity. As the demand for chiral pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective syntheses for key intermediates like R-HGB will remain a critical endeavor in chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 3. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 4. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 3-Hydroxydihydrofuran-2(3H)-one Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth technical comparison of the biological activities of the (R)- and (S)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone of significant interest. While direct comparative biological data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide will establish the fundamental principles of stereoselectivity in drug action, detail the established importance of the (S)-enantiomer in pharmaceuticals, and provide comprehensive experimental protocols to enable researchers to conduct their own comparative analyses.
The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. This stereoselectivity can dictate a drug's efficacy, metabolism, and toxicity profile.
The two enantiomers of a chiral drug should be considered as distinct chemical entities, as they often differ in potency, pharmacological activity, and pharmacokinetic profiles. In many cases, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, have a different pharmacological effect, or even be responsible for adverse effects.
3-Hydroxydihydrofuran-2(3H)-one: A Tale of Two Enantiomers
3-Hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone, is a five-membered lactone with a chiral center at the 3-position. This gives rise to two enantiomers: (R)-3-hydroxydihydrofuran-2(3H)-one and (S)-3-hydroxydihydrofuran-2(3H)-one.
While a direct head-to-head comparison of the biological activities of these two enantiomers is not readily found in the public domain, the overwhelming focus of the pharmaceutical industry on the (S)-enantiomer provides strong indirect evidence of its superior or more desirable biological activity. The (S)-enantiomer of 3-hydroxy-gamma-butyrolactone is a crucial chiral synthon for the synthesis of various drugs.[1]
This established utility of the (S)-enantiomer as a building block for bioactive molecules underscores the principle of stereoselectivity and suggests that the (R)-enantiomer likely possesses a different, and potentially less therapeutically relevant, biological activity profile.
Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activities of the (R)- and (S)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one, a series of well-established in vitro assays can be employed. The following sections provide detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, HepG2) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the (R)- and (S)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each enantiomer.
-
Data Presentation:
| Enantiomer | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| (R)-enantiomer | HeLa | 48 | >100 |
| (S)-enantiomer | HeLa | 48 | 25.3 |
| (R)-enantiomer | HepG2 | 48 | 85.1 |
| (S)-enantiomer | HepG2 | 48 | 15.8 |
Enzyme Inhibition Assay
This assay is crucial for determining if the enantiomers have different inhibitory effects on a specific enzyme. The choice of enzyme will depend on the hypothesized biological target.
Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. The rate of the reaction, either the depletion of the substrate or the formation of the product, is monitored over time, typically using a spectrophotometer.
Experimental Workflow:
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable buffer solution at the optimal pH for the target enzyme.
-
Prepare a stock solution of the purified enzyme.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).
-
Pre-incubate the mixture for a specific time at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin monitoring the change in absorbance at a specific wavelength using a spectrophotometer or microplate reader.
-
-
Data Acquisition and Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each enantiomer.
-
Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Data Presentation:
| Enantiomer | Target Enzyme | IC50 (µM) [Hypothetical Data] | Ki (µM) [Hypothetical Data] | Inhibition Type [Hypothetical Data] |
| (R)-enantiomer | Enzyme X | 92.5 | 45.2 | Competitive |
| (S)-enantiomer | Enzyme X | 5.1 | 2.3 | Competitive |
| (R)-enantiomer | Enzyme Y | >200 | - | No significant inhibition |
| (S)-enantiomer | Enzyme Y | 12.7 | 6.8 | Non-competitive |
Receptor Binding Assay
This assay is used to determine the affinity of the enantiomers for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the enantiomers). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be determined.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suspension of cell membranes containing the target receptor.
-
Prepare a solution of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration close to its Kd.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers.
-
-
Binding Assay:
-
In reaction tubes, combine the receptor preparation, the radioligand, and the unlabeled enantiomer at various concentrations.
-
Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of the enantiomer.
-
Plot the percentage of specific binding against the logarithm of the enantiomer concentration to generate a displacement curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
Data Presentation:
| Enantiomer | Target Receptor | Radioligand | IC50 (nM) [Hypothetical Data] | Ki (nM) [Hypothetical Data] |
| (R)-enantiomer | Receptor A | [³H]-Ligand X | 1250 | 830 |
| (S)-enantiomer | Receptor A | [³H]-Ligand X | 45 | 30 |
| (R)-enantiomer | Receptor B | [¹²⁵I]-Ligand Y | >10000 | - |
| (S)-enantiomer | Receptor B | [¹²⁵I]-Ligand Y | 210 | 140 |
Conclusion
The principle of stereoselectivity is a cornerstone of modern drug discovery and development. While direct comparative studies on the biological activities of (R)- and (S)-3-hydroxydihydrofuran-2(3H)-one are not extensively documented, the established role of the (S)-enantiomer as a key chiral building block in the synthesis of several pharmaceuticals strongly suggests its superior biological relevance in therapeutic contexts.
This guide provides a comprehensive framework for researchers to empirically investigate and compare the biological activities of these enantiomers. By employing the detailed experimental protocols for cytotoxicity, enzyme inhibition, and receptor binding assays, scientists can generate the necessary data to elucidate the specific pharmacological profiles of each enantiomer. Such studies are crucial for advancing our understanding of the structure-activity relationships of chiral molecules and for the development of safer and more effective therapeutic agents.
References
A Senior Application Scientist's Guide to Validating the Purity of (R)-3-Hydroxydihydrofuran-2(3H)-one Samples
For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of chiral building blocks like (R)-3-Hydroxydihydrofuran-2(3H)-one is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and practical expertise, to empower you in making informed decisions for your purity validation workflows.
Introduction: The Significance of Purity in Chiral Molecules
This compound, also known as α-Hydroxy-γ-butyrolactone, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its specific stereochemistry is often critical to the biological activity and safety of the final drug product. Therefore, robust and reliable analytical methods are essential to not only quantify the overall purity but, more importantly, to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
This guide will explore and compare the primary analytical techniques for assessing the purity of this compound samples: Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.
Understanding Potential Impurities
Before selecting an analytical method, it's crucial to understand the potential impurities that may be present in a sample of this compound. These can be broadly categorized as:
-
Process-related impurities: Starting materials, reagents, and by-products from the synthetic route.
-
Degradation products: Resulting from instability of the molecule under certain conditions.
-
Enantiomeric impurity: The undesired (S)-enantiomer.
A comprehensive purity assessment must be capable of separating and quantifying all these potential impurities.
Method 1: Gas Chromatography (GC) for Achiral Purity Assessment
Gas chromatography is a powerful technique for assessing the overall purity of volatile and thermally stable compounds like this compound.[4] It excels at separating compounds with different boiling points and polarities.
The "Why" Behind GC for Purity Analysis
GC is often the first line of analysis for determining the percentage purity of the main component against other volatile impurities.[5][6] Its high resolution and sensitivity make it ideal for detecting trace levels of process-related impurities. The choice of a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is based on the principle of separating compounds primarily by their boiling points, which is effective for many organic molecules.
Experimental Workflow: GC Purity Determination
Caption: Gas Chromatography workflow for achiral purity analysis.
Detailed GC Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
Reagents:
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Chloroform).[5]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Value | Rationale |
| Column | HP-5MS or equivalent | Provides good separation of a wide range of organic compounds. |
| Detector | FID | Offers high sensitivity and a wide linear range for organic compounds. |
| Temperature Program | Gradient | Ensures separation of both volatile and less volatile impurities. |
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
While GC is excellent for achiral purity, it typically cannot separate enantiomers without a specialized chiral column, which can have limitations regarding thermal stability.[4] Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[7][8]
The "Why" Behind Chiral HPLC for Enantiomeric Purity
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and ability to form transient diastereomeric complexes with a wide range of analytes through various interactions like hydrogen bonding, dipole-dipole, and steric hindrance.
Experimental Workflow: Chiral HPLC Enantiomeric Purity Determination
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Detailed Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: A cellulose-based column such as Eurocel 01 (250 x 4.6 mm, 5 µm) or equivalent.[10]
Reagents:
-
HPLC-grade n-Heptane.
-
HPLC-grade 1-Butanol.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Heptane / 1-Butanol (99.9:0.1 v/v).[10] Ensure the mobile phase is thoroughly degassed.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
| Parameter | Value | Rationale |
| Column | Cellulose-based Chiral Stationary Phase | Provides enantioselective interactions necessary for separation.[10] |
| Mobile Phase | Normal Phase (Heptane/Butanol) | Offers good solubility for the analyte and promotes chiral recognition on the CSP.[10] |
| Detection | UV at 210 nm | The lactone chromophore absorbs at lower UV wavelengths.[10] |
Alternative and Complementary Techniques
While GC and Chiral HPLC are the workhorses for purity analysis, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly with the use of chiral shift reagents or chiral derivatizing agents, can be used to determine enantiomeric purity.[8][11] This method involves forming diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for quantification.[11]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS can provide structural information about impurities, aiding in their identification.[12][13]
Comparison of Methods
| Technique | Primary Application | Advantages | Disadvantages |
| Gas Chromatography (GC) | Achiral Purity, Volatile Impurities | High resolution, sensitive, robust.[5][6] | Requires volatile and thermally stable analytes, not suitable for direct enantiomer separation without a specialized column.[4] |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Direct separation of enantiomers, wide applicability.[7][8] | Can be more complex to develop methods, requires specialized and more expensive columns.[9] |
| NMR with Chiral Auxiliaries | Enantiomeric Purity (e.e.) | No chromatographic separation needed, provides structural information.[8][11] | Lower sensitivity than chromatographic methods, may require derivatization.[8] |
Conclusion: A Multi-faceted Approach to Purity Validation
A comprehensive validation of this compound purity necessitates a multi-faceted approach. GC-FID is the preferred method for determining overall purity and quantifying volatile, achiral impurities. For the critical assessment of stereochemical integrity, Chiral HPLC is the undisputed method of choice, providing accurate and precise determination of the enantiomeric excess. By understanding the principles behind these techniques and implementing robust, self-validating protocols, researchers can ensure the quality and reliability of their chiral building blocks, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]
- 2. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI AMERICA [tcichemicals.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. swgdrug.org [swgdrug.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. uma.es [uma.es]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-3-Hydroxydihydrofuran-2(3H)-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of (R)-3-Hydroxydihydrofuran-2(3H)-one, a chiral lactone building block. While specific safety data for this compound is not extensively available, its structural similarity to gamma-butyrolactone (GBL) and other hydroxylated furanones allows for the formulation of a robust and cautious disposal strategy.[1][2][3][4] This document is intended to empower researchers with the knowledge to handle and dispose of this chemical safely, ensuring both personal and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally related compounds, this chemical should be handled with care.[2][5][6]
Key Hazards:
-
Eye Irritation: Assumed to cause serious eye irritation.[5][7][8][9]
-
Skin Irritation: May cause skin irritation upon contact.[7][9]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[7]
-
Hygroscopic Nature: Similar to GBL, it is likely to absorb moisture from the air, which could affect its properties.[1][2]
Personal Protective Equipment (PPE):
A comprehensive assessment of workplace hazards should be conducted to determine the necessary PPE.[10] The following are minimum recommendations when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection or a face shield.[5][11] | To prevent eye contact from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be tested for resistance to this chemical class.[5] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat or other protective clothing.[6] | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[6][10][11] | To minimize inhalation of potentially harmful vapors. |
II. Spill Management Protocol
Accidental spills should be addressed immediately and safely. The following protocol provides a step-by-step guide for effective spill cleanup.
Experimental Protocol for Spill Cleanup:
-
Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[6][12]
-
Containment: If it is safe to do so, prevent the further spread of the liquid. For larger spills, create a dike around the spill using an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[5][11][12]
-
Absorption: Carefully cover and absorb the spilled material with an inert absorbent.[5][6]
-
Collection and Containerization: Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[12][13]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Disposal of Contaminated Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[12]
III. Comprehensive Disposal Plan
The disposal of this compound must be conducted in compliance with local, state, and federal regulations.[14][15][16] Direct disposal into the trash or down the drain is strictly prohibited.[12]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Classify this compound waste as hazardous chemical waste.[12]
-
Waste Segregation: Store this waste separately from incompatible materials, such as strong acids, strong bases, and oxidizing agents, to prevent hazardous reactions.[5][11][12]
-
Containerization:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources, while awaiting pickup.[2][5][11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12][17]
Empty Container Disposal:
Containers that held this compound must be managed carefully. They are not considered empty until all contents have been removed.
-
Triple-Rinsing: The container should be triple-rinsed with a suitable solvent.[12]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[12]
-
Final Disposal: After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policies.[12]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. References
-
Mitsubishi Chemical Corporation. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone". --INVALID-LINK--
-
Benchchem. Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. --INVALID-LINK--
-
Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: γ-Butyrolactone. --INVALID-LINK--
-
Safety data sheet: gamma-butyrolactone. --INVALID-LINK--
-
gamma-Butyrolactone - SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: Tetrahydrofuran-3-one. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET: 2,3-Dihydrofuran. --INVALID-LINK--
-
The Good Scents Company. 3-hydroxydihydro-2(3H)-furanone. --INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET: 2,3-Dihydrofuran. --INVALID-LINK--
-
University of Essex. Laboratory Waste Disposal Handbook. --INVALID-LINK--
-
Laboratory Waste Guide 2025. --INVALID-LINK--
-
Karolinska Institutet. Laboratory waste. --INVALID-LINK--
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. --INVALID-LINK--
-
FUJIFILM Wako Chemicals. SAFETY DATA SHEET: Tetrahydrofuran, Stabilizer Free. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET: D(-)-Pantolactone. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET: DL-Pantolactone. --INVALID-LINK--
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. 3-Hydroxydihydrofuran-2(3H)-one. --INVALID-LINK--
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. --INVALID-LINK--
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. --INVALID-LINK--
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. --INVALID-LINK--
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. --INVALID-LINK--
-
Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. --INVALID-LINK--
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. --INVALID-LINK--
-
TCI Chemicals. 3-Hydroxydihydrofuran-2(3H)-one. --INVALID-LINK--
-
ChemRadar. U.S. EPA Withdraws Significant New Use Rules on Chemicals Derived from Plastic Waste. --INVALID-LINK--
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. --INVALID-LINK--
-
GovInfo. Federal Register/Vol. 84, No. 131/Tuesday, July 9, 2019/Rules and Regulations. --INVALID-LINK--
-
TCI Chemicals. 3-Hydroxydihydrofuran-2(3H)-one (99.999%, trace metals basis). --INVALID-LINK--
References
- 1. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 2. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ark-chem.co.jp [ark-chem.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. osha.gov [osha.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. essex.ac.uk [essex.ac.uk]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. ptb.de [ptb.de]
A Researcher's Guide to the Safe Handling and Disposal of (R)-3-Hydroxydihydrofuran-2(3H)-one
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, (R)-3-Hydroxydihydrofuran-2(3H)-one, a chiral lactone, presents unique opportunities and requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, focusing on the essential safety protocols and logistical considerations for handling this compound.
Hazard Identification and Risk Assessment
This compound, while a valuable intermediate, necessitates a thorough understanding of its potential hazards. Although specific data for the (R)-enantiomer is not extensively documented, information from the racemic mixture and the (S)-enantiomer provides a strong basis for a conservative safety approach. The primary hazards associated with this compound are ocular and dermal.[1][2][3]
Hazard Summary Table:
| Hazard Classification | Description | Primary Precaution |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) or irritation.[2][3] | Eye and face protection are mandatory. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Protective gloves and clothing are required. |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled. | Avoid ingestion and ensure proper ventilation.[4] |
It is crucial to treat this compound with the same level of caution as its related compounds, assuming it possesses similar irritant properties. A comprehensive risk assessment should be conducted before any new experimental protocol involving this chemical is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][3]
-
Skin Protection :
-
Gloves : Nitrile gloves are recommended. Ensure to check for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
-
Laboratory Coat : A full-sleeved laboratory coat is essential to protect against skin contact.
-
-
Respiratory Protection : While generally not required for small-scale laboratory use with adequate ventilation, a NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization in a poorly ventilated area.[3]
PPE Selection Rationale: The primary hazards of this compound are skin and eye irritation.[1][2][3] Therefore, the PPE selection is focused on creating a complete barrier to prevent any direct contact with the chemical.
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.
Step-by-Step Handling Procedures:
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Given its hygroscopic nature, storing under an inert atmosphere is recommended to maintain its integrity.[5]
-
-
Preparation and Weighing :
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing, use a spatula to transfer the material and avoid creating dust if it is in a solid form. If it is a liquid, use a calibrated pipette.
-
-
Experimental Use :
-
Perform all procedures, including dissolution and reactions, within a fume hood.
-
Use appropriate glassware and ensure all equipment is clean and dry.
-
In case of a spill, immediately alert others in the vicinity and follow established laboratory spill cleanup procedures. For small spills, absorb with an inert material and place in a sealed container for disposal.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection : All waste containing this chemical, including unused material, contaminated consumables (e.g., gloves, absorbent pads), and rinsed glassware, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route : The collected waste must be disposed of through an approved hazardous waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Decontamination : Glassware that has come into contact with the chemical should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
